molecular formula C12H15NO5 B554475 Z-D-Thr-OH CAS No. 80384-27-6

Z-D-Thr-OH

Cat. No.: B554475
CAS No.: 80384-27-6
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Thr-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357438
Record name Z-D-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80384-27-6
Record name Z-D-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Thr-OH: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-D-threonine (Z-D-Thr-OH), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology, offering detailed information on its chemical properties, synthesis, purification, and applications.

Chemical Structure and Properties

This compound, a derivative of the amino acid D-threonine, is characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on its amino terminus. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group during peptide bond formation.[1][2]

Chemical Structure

The chemical structure of this compound is depicted below.

Z_D_Thr_OH_Structure cluster_0 C1 C C2 C C1->C2 C3 H₃C C1->C3 C4 H C1->C4 C5 OH C1->C5 C6 C C2->C6 C7 H C2->C7 C8 N C2->C8 O1 O C6->O1 O2 OH C6->O2 C9 H C8->C9 C10 C C8->C10 O3 O C10->O3 C12 CH₂ C10->C12 C11 C C13 C12->C13 B1 C12->B1

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol [1]
CAS Number 80384-27-6[1]
Appearance White to light yellow crystalline powder
Melting Point 95-103 °C
Optical Rotation [α]²⁰/D +4 ± 2º (c=1 in MeOH)
Purity ≥ 98% (HPLC)
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Sparingly soluble in water.
Storage Store at 0-8°C

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound, as well as its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of D-threonine using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.

Materials:

  • D-Threonine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Dissolution of D-Threonine: Dissolve D-threonine in a mixture of aqueous sodium carbonate and sodium bicarbonate solution. The use of this buffer system helps to maintain an appropriate pH throughout the reaction.

  • Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The reaction is typically stirred for several hours at room temperature after the addition is complete.

  • Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.

  • Extraction: Extract the precipitated product into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or High-Performance Liquid Chromatography (HPLC).

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to obtain pure this compound.

HPLC Purification Protocol: For higher purity, reverse-phase HPLC (RP-HPLC) can be employed.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase.

  • Detection: The elution of the compound is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Post-purification: The fractions containing the pure product are collected, and the solvent is removed by lyophilization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a D-threonine residue into a peptide chain using SPPS. The general workflow is as follows:

Workflow for SPPS using this compound:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection Coupling Coupling of this compound Deprotection->Coupling Washing1 Washing Coupling->Washing1 Capping Capping (optional) Washing1->Capping Washing2 Washing Capping->Washing2 Deprotection2 Z-group Deprotection Washing2->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Purification Peptide Purification Cleavage->Purification

Caption: General workflow for SPPS.

Protocol Overview:

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent like DMF.

  • Amino Group Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a solution of piperidine in DMF to expose the free amino group.

  • Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

  • Washing: The resin is washed thoroughly to remove excess reagents and by-products.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Z-group Deprotection: The Cbz (Z) group is typically removed by catalytic hydrogenation (H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, offering flexibility in peptide synthesis strategies.

  • Cleavage: The final peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).

  • Purification: The crude peptide is purified, typically by RP-HPLC.

Biological Activity and Signaling Pathways

Despite its widespread use in the synthesis of peptides for pharmaceutical research, there is currently no specific, publicly available information detailing the intrinsic biological activity of this compound itself or its direct involvement in any cellular signaling pathways. Its primary role is that of a protected amino acid, a chemical tool to facilitate the synthesis of biologically active peptides. The biological effects observed are generally attributed to the final peptide into which the D-threonine residue has been incorporated. Further research would be required to determine if this compound possesses any independent biological or pharmacological properties.

Conclusion

This compound is a fundamental component in the field of peptide chemistry. Its well-defined chemical properties and the established protocols for its synthesis and use in SPPS make it an indispensable tool for the creation of novel peptides with therapeutic potential. While its direct biological activity remains uncharacterized, its role as a chiral building block is critical for the development of next-generation pharmaceuticals. This guide provides researchers with the essential technical information required for the effective utilization of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Benzyloxycarbonyl-D-threonine (Z-D-threonine), a critical building block in peptide synthesis and pharmaceutical development. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of D-threonine, preventing unwanted side reactions during peptide coupling and enabling the stereospecific incorporation of this non-proteinogenic amino acid into peptide chains.

Core Concepts and Reaction Principles

The protection of the amino group of D-threonine with a benzyloxycarbonyl group is most commonly achieved through the Schotten-Baumann reaction . This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[1] In this specific synthesis, D-threonine acts as the nucleophilic amine, and benzyl chloroformate is the acylating agent.[2]

The reaction is typically performed in a biphasic system or an aqueous solution at a controlled temperature.[3] A base, such as sodium hydroxide or sodium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[4] Maintaining an alkaline pH (typically between 8 and 10) is critical for the success of the reaction.

Key Physicochemical and Reagent Data

A summary of the key compounds involved in the synthesis of N-Benzyloxycarbonyl-D-threonine is presented below.

CompoundFormulaMolecular Weight ( g/mol )Role in SynthesisKey Properties
D-ThreonineC₄H₉NO₃119.12Starting MaterialWhite crystalline solid, soluble in water.
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59Protecting Group ReagentOily liquid with a pungent odor, water-sensitive.
Sodium CarbonateNa₂CO₃105.99BaseWhite powder, soluble in water.
N-Benzyloxycarbonyl-D-threonineC₁₂H₁₅NO₅253.26Final ProductWhite to off-white solid. Melting point: ~102-106 °C.

Visualizing the Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformation and the general experimental workflow for the synthesis of N-Benzyloxycarbonyl-D-threonine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products D_threonine D-Threonine Z_D_threonine N-Benzyloxycarbonyl-D-threonine D_threonine->Z_D_threonine + CbzCl CbzCl Benzyl Chloroformate CbzCl->Z_D_threonine Base Aqueous Na2CO3 (Base) Base->Z_D_threonine Temp 0-5 °C Temp->Z_D_threonine HCl HCl Z_D_threonine->HCl Byproduct (neutralized by base)

Caption: Reaction scheme for the synthesis of N-Benzyloxycarbonyl-D-threonine.

A Dissolve D-Threonine in Aqueous Base B Cool Reaction Mixture to 0-5 °C A->B C Slowly Add Benzyl Chloroformate B->C D Stir and Allow to Warm to Room Temperature C->D E Wash with Organic Solvent (e.g., Ether) D->E F Acidify Aqueous Layer to pH ~2 E->F G Collect Precipitate by Filtration F->G H Wash with Cold Water G->H I Dry the Product H->I J Recrystallize for Higher Purity (Optional) I->J

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of N-Benzyloxycarbonyl-D-threonine based on the Schotten-Baumann reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Molar Quantity (mmol)Molar Ratio
D-Threonine119.1211.911001.0
Sodium Carbonate105.9915.901501.5
Benzyl Chloroformate170.5918.771101.1
Deionized Water-100 mL--
Diethyl Ether-~100 mL--
6M Hydrochloric Acid-As needed--
Procedure
  • Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 11.91 g (100 mmol) of D-threonine and 15.90 g (150 mmol) of sodium carbonate in 100 mL of deionized water. Stir the mixture until all solids have dissolved.

  • Cooling: Place the beaker in an ice bath and cool the solution to between 0 and 5 °C with continuous stirring.

  • Addition of Benzyl Chloroformate: Slowly add 18.77 g (110 mmol) of benzyl chloroformate to the cold, stirring solution over a period of approximately 30-45 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature while stirring for another 2-3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether twice to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2. A white precipitate of N-Benzyloxycarbonyl-D-threonine will form.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is in the range of 80-90%.

Purification (Optional)

For obtaining a product of higher purity, recrystallization can be performed.

  • Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add petroleum ether or hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

This detailed guide provides the necessary information for the successful synthesis, purification, and characterization of N-Benzyloxycarbonyl-D-threonine, a valuable reagent for professionals in the fields of chemical synthesis and drug discovery.

References

Uncharted Territory: The Mechanism of Action of Z-D-Thr-OH in Mycobacterium smegmatis Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of Z-D-Thr-OH, a protected threonine derivative, within the model organism Mycobacterium smegmatis. Despite its availability as a chemical reagent for peptide synthesis and pharmaceutical research, no published studies to date have elucidated its mechanism of action, molecular targets, or overall physiological effects on this mycobacterial species.

This compound, chemically known as (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid, is recognized as a building block in synthetic organic chemistry.[1][2][3][4] Its utility in these fields is well-documented, providing researchers with a tool for the construction of peptides and other complex molecules. However, its role as a potential antimicrobial agent or modulator of mycobacterial physiology has not been explored in the available scientific literature.

Extensive searches for the mechanism of action of this compound in M. smegmatis did not yield any specific data. This includes a lack of information on its potential targets, such as the essential ClpP1P2 protease complex, a known target for some antimycobacterial compounds.[5] The ClpP1P2 protease is a critical enzyme for protein homeostasis in mycobacteria and represents a promising target for novel drug development. Research into inhibitors of this complex has identified various chemical scaffolds, including dipeptidyl-boronates and phenyl esters, but this compound does not belong to these characterized classes of inhibitors and has not been identified as a modulator of ClpP1P2 activity.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the mechanism of action of this compound in Mycobacterium smegmatis. The core requirements of the user's request cannot be fulfilled due to the absence of foundational research on this specific topic.

Future research would be necessary to first establish whether this compound exhibits any biological activity against M. smegmatis. Should such activity be discovered, subsequent studies would be required to identify its molecular target(s) and elucidate the downstream cellular consequences of its action. This would involve a range of experimental approaches, from initial minimum inhibitory concentration (MIC) testing to more advanced techniques such as genetic screens, proteomics, and transcriptomics to unravel its mechanism of action. Until such research is conducted and published, the interaction between this compound and Mycobacterium smegmatis remains an open and unexplored area of scientific inquiry.

References

Solubility Profile of Z-D-Thr-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-α-Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) is a crucial building block in the synthesis of peptides and other pharmacologically relevant molecules. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental methodologies for its determination, and a visualization of its application in solid-phase peptide synthesis (SPPS).

Solubility of this compound

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeQualitative SolubilityEstimated Soluble Concentration Range
Dimethylformamide (DMF)Polar AproticHigh> 0.4 M
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh> 0.4 M
Dimethyl sulfoxide (DMSO)Polar AproticHigh> 0.4 M
Dichloromethane (DCM)HalogenatedModerate to HighLikely soluble for coupling reactions
Tetrahydrofuran (THF)EtherModerateLikely soluble
Ethyl Acetate (EtOAc)EsterModerateLikely soluble
Acetonitrile (ACN)NitrileModerateLikely soluble
Methanol (MeOH)Polar ProticModerateLikely soluble
Ethanol (EtOH)Polar ProticLow to ModerateLower than in more polar aprotic solvents
Isopropanol (IPA)Polar ProticLowLower than in Methanol and Ethanol
WaterPolar ProticLowPoorly soluble
HexaneNonpolarInsolubleInsoluble
TolueneNonpolarInsolubleInsoluble

Disclaimer: The estimated soluble concentration range is based on typical concentrations used for N-protected amino acids in solid-phase peptide synthesis and should be experimentally verified.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

1. Materials:

  • This compound (solid, high purity)
  • Selected solvents (analytical grade)
  • Thermostated shaker or incubator
  • Analytical balance
  • Vials with screw caps
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method for quantification)
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:
  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
  • Add a known volume of the desired solvent to each vial.
  • Securely cap the vials to prevent solvent evaporation.
  • Equilibration:
  • Place the vials in a thermostated shaker set to a constant temperature (e.g., 25 °C).
  • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
  • Sample Collection and Preparation:
  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
  • Carefully withdraw a known volume of the supernatant using a syringe.
  • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
  • Quantification:
  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
  • Analyze the diluted solution using a validated HPLC method (or another appropriate quantitative technique) to determine the concentration of this compound.
  • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
  • Data Analysis:
  • Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.
  • Repeat the experiment at least in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.

Application in Peptide Synthesis: A Workflow Visualization

This compound is a key component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of Fmoc-based SPPS, where this compound can be incorporated.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Amino Acid Coupling Cycle cluster_Finalization Final Steps Resin Solid Support (Resin) Swelling Resin Swelling in Solvent (e.g., DMF) Resin->Swelling Deprotection Fmoc-Deprotection (e.g., Piperidine in DMF) Swelling->Deprotection Start Synthesis Washing1 Washing (e.g., DMF) Deprotection->Washing1 Remove Fmoc group Coupling Amino Acid Coupling (e.g., this compound + Activator in DMF) Washing1->Coupling Washing2 Washing (e.g., DMF) Coupling->Washing2 Form peptide bond Washing2->Deprotection Start next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Complete Purification Peptide Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Figure 1. General workflow of Solid-Phase Peptide Synthesis (SPPS).

This workflow highlights the central role of solvents like DMF, not only for resin swelling and washing but also as the medium for the coupling reaction where the solubility of the protected amino acid, such as this compound, is critical for reaction efficiency.

While precise quantitative solubility data for this compound remains to be extensively published, a strong qualitative and estimated understanding can be derived from its chemical nature and its application in peptide synthesis. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest. The visualization of the SPPS workflow further contextualizes the importance of solubility for this key building block in the development of novel peptide-based therapeutics and research tools.

References

Technical Guide: Physicochemical Properties of Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Z-D-Thr-OH (N-benzyloxycarbonyl-D-Threonine), a crucial protected amino acid in peptide synthesis and pharmaceutical research. This document outlines its key physical properties and provides a standardized experimental protocol for melting point determination.

Core Physicochemical Data

This compound is a white to off-white crystalline solid. Due to its molecular structure, it is expected to decompose at high temperatures rather than exhibit a true boiling point under atmospheric pressure. While a computationally predicted boiling point exists, experimental determination is impractical. The melting point is a critical parameter for identification and purity assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point95-103 °C[1]
100-102 °C[2][3]
Predicted Boiling Point483.7 °C at 760 mmHg[2][3]

Note: The variation in melting point range is typical and can be attributed to differences in purity and analytical methodology between suppliers.

Experimental Protocols: Melting Point Determination

The following is a standard operating procedure for the determination of the melting point of a solid organic compound like this compound using the capillary method with a modern melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (must be completely dry)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvents can act as impurities and depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

    • Introduce the powdered sample into the open end of a capillary tube by pressing the open end into the powder.

    • To pack the sample, invert the tube and tap it gently on a hard surface. For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube several times.

    • The final packed sample height should be between 2-3 mm to ensure uniform heat distribution.

  • Apparatus Setup:

    • Turn on the melting point apparatus and set the initial (start) temperature to approximately 15-20°C below the expected melting point of this compound (e.g., set to 80°C).

    • Set a rapid heating rate (e.g., 10-20°C/minute) to reach the initial temperature.

    • Set the subsequent ramp rate for the melting phase to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium and accurate observation.

    • Set the end temperature to at least 15°C above the expected melting point.

  • Measurement:

    • Once the apparatus has reached and stabilized at the initial temperature, carefully insert the packed capillary tube into the sample holder.

    • Begin the heating program.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid becomes visible. This is the lower limit of the melting range. Sintering or shrinking of the sample may occur before melting begins and should not be mistaken for the start of melting.

    • Continue to observe the sample while the temperature rises at the slow ramp rate.

    • Record the temperature at which the last solid crystal turns into a transparent liquid. This is the upper limit of the melting range.

  • Post-Measurement:

    • Allow the apparatus to cool down.

    • Dispose of the used capillary tube in the designated glass waste container. Never re-use a capillary tube or re-melt a sample.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow A Start B Prepare Dry, Powdered Sample A->B C Pack Capillary Tube (2-3 mm height) B->C D Set Apparatus Parameters (Start Temp, Ramp Rate) C->D E Insert Capillary into Apparatus D->E F Heat to Start Temperature E->F G Begin Slow Heating Ramp (1-2°C / min) F->G H Observe Sample G->H I First Liquid Drop Visible? H->I Visually Inspect I->H No J Record T1 I->J Yes K All Solid Melted? J->K K->H No L Record T2 K->L Yes M End L->M

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to N-Cbz-D-threonine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-D-threonine (N-Cbz-D-threonine) is a protected form of the non-proteinogenic amino acid D-threonine. Its unique stereochemistry makes it a valuable building block in the synthesis of peptide-based therapeutics with enhanced stability and modified biological activity. The carbobenzyloxy (Cbz) protecting group on the α-amino function allows for controlled peptide bond formation, preventing unwanted side reactions during synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Cbz-D-threonine, with a focus on its role in modern drug discovery and development.

Physicochemical Properties

N-Cbz-D-threonine is a white to pale yellow crystalline powder. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Weight 253.25 g/mol [1]
Molecular Formula C₁₂H₁₅NO₅[1]
CAS Number 80384-27-6[1]
Melting Point 102 - 106 °C[1]
Appearance White to very pale yellow powder/crystal[1]
Purity Typically >98.0%
Storage 2-8 °C in a well-closed container

Synthesis and Purification

The synthesis of N-Cbz-D-threonine is typically achieved through the reaction of D-threonine with benzyl chloroformate under basic conditions. This reaction, known as the Schotten-Baumann reaction, introduces the Cbz protecting group onto the amino group of D-threonine.

Experimental Protocol: Synthesis of N-Cbz-D-threonine

Materials:

  • D-threonine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • n-Heptane

Procedure:

  • Dissolve D-threonine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate and an additional equivalent of sodium hydroxide solution dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with a non-polar solvent like ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the N-Cbz-D-threonine.

  • Collect the precipitate by filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude N-Cbz-D-threonine

  • Ethyl acetate

  • Hexane or heptane

Procedure:

  • Dissolve the crude N-Cbz-D-threonine in a minimal amount of hot ethyl acetate.

  • If the solution is colored, treat it with activated charcoal and filter through celite.

  • Slowly add a non-polar solvent like hexane or heptane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with a cold mixture of ethyl acetate and the non-polar solvent, and dry under vacuum.

Analytical Characterization

The purity and identity of synthesized N-Cbz-D-threonine can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of N-Cbz-D-threonine. A common approach involves using a chiral stationary phase, such as one based on a macrocyclic glycopeptide like teicoplanin.

Typical HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)

  • Mobile Phase: A mixture of acetonitrile, ethanol, water, and a small amount of acid (e.g., trifluoroacetic acid)

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of N-Cbz-D-threonine. The spectra will show characteristic peaks for the threonine backbone, the Cbz protecting group, and the methyl and hydroxyl groups.

Applications in Drug Development

The incorporation of D-amino acids into peptide therapeutics is a well-established strategy to enhance their metabolic stability and, in some cases, to modulate their biological activity. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are highly specific for L-amino acids. N-Cbz-D-threonine serves as a key building block for introducing D-threonine into peptide sequences during solid-phase or solution-phase peptide synthesis.

Role in Peptidomimetics

D-threonine is utilized as a chiral building block in the development of peptidomimetic drugs. These are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.

Workflow for Peptide Synthesis

The general workflow for incorporating N-Cbz-D-threonine into a peptide sequence using solid-phase peptide synthesis (SPPS) is illustrated below.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Attach_AA1 Attach first L-amino acid Resin->Attach_AA1 Deprotect_L Fmoc Deprotection Attach_AA1->Deprotect_L Couple_L Couple next L-amino acid Deprotect_L->Couple_L Deprotect_D Fmoc Deprotection Couple_L->Deprotect_D Repeat cycles Couple_D Couple N-Cbz-D-threonine Deprotect_D->Couple_D Cleave Cleave from Resin & Deprotect Couple_D->Cleave Purify Purify Peptide Cleave->Purify

Caption: A simplified workflow for solid-phase peptide synthesis incorporating N-Cbz-D-threonine.

Signaling Pathways and Therapeutic Targets

While N-Cbz-D-threonine itself is a synthetic building block and not directly involved in signaling pathways, the resulting peptides containing D-threonine can be designed to target a wide range of biological pathways implicated in various diseases. For example, D-amino acid-containing peptides have been developed as inhibitors of protein-protein interactions, enzyme inhibitors, and receptor agonists or antagonists. The enhanced stability of these peptides makes them attractive candidates for targeting pathways that require sustained therapeutic intervention.

The logical relationship for the rationale of using N-Cbz-D-threonine in drug development can be visualized as follows:

Drug_Development_Rationale cluster_0 Problem cluster_1 Solution cluster_2 Outcome Peptide_Instability L-Peptides have low in vivo stability DAmino_Acid Incorporate D-amino acids Peptide_Instability->DAmino_Acid NCbzDThr Use N-Cbz-D-threonine as a building block DAmino_Acid->NCbzDThr Stable_Peptide Protease-resistant peptide NCbzDThr->Stable_Peptide Improved_PK Improved pharmacokinetic properties Stable_Peptide->Improved_PK Therapeutic_Candidate Viable therapeutic candidate Improved_PK->Therapeutic_Candidate

Caption: Rationale for using N-Cbz-D-threonine in the development of stable peptide therapeutics.

Conclusion

N-Cbz-D-threonine is a critical reagent for the synthesis of peptide-based drug candidates with improved stability and therapeutic potential. Its well-defined chemical properties and established synthetic routes make it an accessible and valuable tool for medicinal chemists and drug development professionals. The ability to incorporate D-threonine into peptide sequences opens up new avenues for designing novel therapeutics that can overcome the limitations of natural L-peptides.

References

A Technical Guide to Commercial Sourcing and Application of Z-D-Thr-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the commercial sources for Z-D-Thr-OH (N-alpha-Cbz-D-threonine), a crucial building block in peptide synthesis and pharmaceutical research.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of suppliers, a generalized experimental protocol for its application, and visual representations of procurement workflows and relevant biological pathways.

Commercial Sources for this compound

The availability of high-purity this compound is critical for reproducible and reliable research outcomes. Several reputable chemical suppliers offer this compound, and the following table summarizes key quantitative data from various vendors to facilitate easy comparison.

SupplierProduct/CAS NumberPurityMolecular Weight ( g/mol )Notes
Chem-ImpexCAS: 80384-27-6≥ 98% (HPLC)253.3Store at 0-8°C.
MedChemExpressMCE-21398 / CAS: 80384-27-6Not Specified253.25For research use only.
Aapptec PeptidesAZT201 / CAS: 80384-27-6Not Specified253.3Synonym: Cbthis compound.[2]
GuidechemCAS: 80384-27-6Not SpecifiedNot SpecifiedConnects with various manufacturers in China.
GlpBioGC15391 / CAS: 80384-27-6Not Specified253.3Provides solubility and stock solution preparation data.

Experimental Protocol: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is based on standard, widely used procedures in peptide synthesis.[3][4]

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction kinetics.

Fmoc Deprotection
  • Drain the swelling solvent from the resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling of this compound
  • Activation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2-3 equivalents relative to the amino acid), to the activation mixture.

  • Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF and DCM.

Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Z-group removal and cleavage from the resin is a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Collect the fractions containing the desired peptide and confirm the identity and purity using mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical procurement workflow for this compound and a hypothetical signaling pathway where a threonine-containing peptide might be involved.

cluster_procurement Procurement Workflow for this compound start Identify Need for This compound search Search Chemical Supplier Databases start->search Requirement compare Compare Purity, Quantity, and Price search->compare Gather Data select Select Supplier and Request Quote compare->select Decision purchase Issue Purchase Order select->purchase Approval receive Receive and Verify Compound (QC) purchase->receive Shipment end Ready for Experimental Use receive->end Verified

Caption: A flowchart illustrating the key steps in sourcing this compound.

cluster_pathway Hypothetical Signaling Pathway Involving a Threonine-Containing Peptide ligand Peptide Ligand (contains D-Thr) receptor Cell Surface Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase Protein Kinase A (PKA) Activation second_messenger->kinase Allosteric Activation response Cellular Response (e.g., Gene Expression) kinase->response Phosphorylation Cascade

Caption: A hypothetical signaling cascade initiated by a peptide.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Z-D-Thr-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a critical tool for enhancing the therapeutic properties of peptide-based candidates. Z-D-Thr-OH (N-α-Benzyloxycarbonyl-D-threonine) is a key building block in this regard. It combines the classical benzyloxycarbonyl (Z) protecting group with the D-stereoisomer of threonine. This unique combination offers distinct advantages, primarily in the synthesis of peptides with increased resistance to enzymatic degradation, which can significantly improve their in vivo half-life and bioavailability.[1][2]

These application notes provide a comprehensive overview of the chemical properties of this compound, its primary applications, and detailed protocols for its effective use in solid-phase peptide synthesis (SPPS).

Chemical Properties and Strategic Advantages

The utility of this compound is rooted in the distinct characteristics of its constituent parts: the Z-group and the D-threonine core.

  • N-α-Benzyloxycarbonyl (Z) Protecting Group : The Z-group is a well-established amino-protecting group that is stable under the mild basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal.[3][4] Its primary method of cleavage is catalytic hydrogenation (e.g., H₂/Pd), which provides an orthogonal deprotection strategy in complex syntheses, particularly for creating protected peptide fragments for convergent synthesis.[5]

  • D-Threonine Configuration : The incorporation of D-amino acids is a proven strategy to enhance peptide stability against proteases, which are stereospecific for L-amino acids. This increased proteolytic resistance can lead to a longer plasma half-life and an improved pharmacokinetic profile for peptide drugs. The D-configuration also introduces a unique conformational constraint on the peptide backbone, which can be exploited to modulate biological activity and receptor binding affinity.

  • Unprotected Side-Chain Hydroxyl Group : this compound possesses a free hydroxyl (-OH) group on its side chain. While this allows for post-synthesis modifications, it can also be a site for side reactions, such as O-acylation, during the coupling step. To minimize this, optimized coupling conditions, such as the use of less reactive carbodiimides or pre-activation strategies, are recommended. For syntheses where side-chain protection is critical, an alternative like Z-D-Thr(tBu)-OH may be considered.

Key Applications

  • Synthesis of Proteolytically Stable Peptides : The primary application is the development of peptide therapeutics with enhanced resistance to enzymatic degradation.

  • Fragment Condensation : The Z-group's unique cleavage conditions make it ideal for synthesizing fully protected peptide fragments that can be later coupled together in a convergent synthesis strategy.

  • Structure-Activity Relationship (SAR) Studies : Introducing D-threonine allows researchers to explore novel peptide conformations and their impact on biological function.

Data Presentation

Quantitative data is summarized below to guide synthesis planning and execution.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and alcohols
Chirality D-Configuration

Table 2: Orthogonality of Common Amino-Protecting Groups

Protecting GroupCleavage ConditionsStability
Z (Benzyloxycarbonyl) H₂/Pd/C; HBr/AcOH; Na/NH₃(l)Stable to mild acid (TFA) and base (piperidine).
Fmoc 20% Piperidine in DMF (mild base)Stable to acid; labile to base.
Boc Trifluoroacetic Acid (TFA) (strong acid)Stable to base and hydrogenation; labile to acid.

Table 3: Representative Coupling Conditions for this compound in SPPS

ParameterConditionRationale & Notes
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on desired C-terminal functionality (amide vs. acid).
Equivalents (Amino Acid) 3 - 5 eq.Ensures the reaction drives to completion.
Coupling Reagents 3 - 5 eq. HBTU/HOBt or DIC/OxymaStandard activators for peptide bond formation.
Base 6 - 10 eq. DIPEA or 2,4,6-CollidineMaintains basic pH required for coupling.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS due to its swelling properties and polarity.
Reaction Time 2 - 4 hoursMonitor with a Kaiser test to confirm completion (ninhydrin negative).
Expected Yield >95% per coupling stepTypical for standard SPPS cycles.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes the manual coupling of this compound onto a solid support resin (Fmoc/tBu strategy).

Materials:

  • Peptide synthesis vessel

  • Solid support resin (e.g., Rink Amide resin, 100-200 mesh)

  • This compound

  • Coupling reagents: HBTU, HOBt (or Oxyma Pure)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling : Place the desired amount of resin in the synthesis vessel. Add DCM and allow it to swell for 30 minutes with gentle agitation. Drain the DCM and wash 3x with DMF.

  • N-terminal Fmoc Deprotection : Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Kaiser Test (Optional but Recommended) : Take a small sample of resin beads. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

  • Amino Acid Activation : In a separate vial, dissolve this compound (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes. The solution should turn yellow.

  • Coupling Reaction : Add the activated amino acid solution to the resin in the synthesis vessel. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing : Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step may be repeated. Once complete, drain the coupling solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Chain Elongation : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation (Solution Phase)

This protocol is for removing the N-terminal Z-group after the peptide has been cleaved from the resin.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture with DMF for solubility

  • Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen generator

  • Celite®

Procedure:

  • Dissolution : Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

  • Catalyst Addition : In a flask equipped with a stir bar, add the Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation : Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or direct line.

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take from a few hours to overnight.

  • Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation : Rinse the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

spss_workflow cluster_resin Peptide on Resin Resin Resin-Peptide-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Resin-Peptide-(AA)n-NH2 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Resin-Peptide-(AA)n+1-Fmoc Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Elongate Chain drug_dev_workflow cluster_synthesis Peptide Synthesis cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Identify Target (e.g., GPCR) L_Peptide Synthesize L-Peptide Lead Target->L_Peptide D_Amino Incorporate this compound to create D-analog L_Peptide->D_Amino Stability Proteolytic Stability Assay (Serum/Enzyme Incubation) D_Amino->Stability Compare Analogs Activity In Vitro Bioactivity Assay (e.g., Receptor Binding) D_Amino->Activity Compare Analogs PK_Study Pharmacokinetic (PK) Studies in vivo Stability->PK_Study Select Stable Candidate Activity->PK_Study protease_resistance cluster_L L-Peptide cluster_D D-Peptide Analog L_Peptide ...-L-AA-L-Thr-L-AA-... Protease_L Protease (Active Site) L_Peptide->Protease_L Stereospecific Binding Cleavage Peptide Bond Cleavage (Degradation) Protease_L->Cleavage D_Peptide ...-L-AA-D-Thr-L-AA-... Protease_D Protease (Active Site) D_Peptide->Protease_D Steric Hindrance (Mismatched Fit) NoCleavage No Binding / No Cleavage (Stability) Protease_D->NoCleavage

References

Application Notes and Protocols for the Deprotection of N-α-Carbobenzyloxy-D-Threonine (Z-D-Thr-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-α-carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various reaction conditions. Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions. This document provides detailed protocols for the deprotection of N-α-Carbobenzyloxy-D-Threonine (Z-D-Thr-OH) to yield D-Threonine. The primary method described is catalytic hydrogenolysis, which is favored for its clean and high-yielding nature. An alternative method using acidic conditions is also presented.

Key Deprotection Strategies

The selection of a deprotection strategy for this compound depends on the overall synthetic scheme and the presence of other sensitive functional groups in the molecule.

  • Catalytic Hydrogenolysis : This is the most common and generally preferred method for Cbz deprotection.[1][2] It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction is clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or ammonium formate.[1]

  • Acidic Conditions : The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid (HOAc).[2] Lewis acids, for instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offer a milder alternative for acid-labile substrates.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • Methanol (MeOH), ACS grade

  • 10% Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite® in a pipette)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

  • Atmosphere Exchange: The flask is sealed, and the atmosphere is carefully replaced with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen gas three times. A hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen.

  • Reaction: The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas like argon or nitrogen. The reaction mixture is then filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude D-Threonine.

  • Purification (if necessary): The crude product is often pure enough for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Protocol 2: Deprotection of this compound under Acidic Conditions

This protocol outlines the deprotection using a solution of HBr in acetic acid. This method should be used with caution due to the corrosive nature of the reagent.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 33% HBr in acetic acid in a round-bottom flask at 0 °C (ice bath).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitated D-Threonine hydrobromide salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

ParameterCatalytic HydrogenolysisAcidic Conditions (HBr/HOAc)
Reagents This compound, 10% Pd/C, H₂, MeOHThis compound, 33% HBr in HOAc, Et₂O
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours1 - 2 hours
Typical Yield >95%70-90%
Byproducts Toluene, CO₂Benzyl bromide
Advantages High yield, clean reaction, mild conditionsFast reaction time
Disadvantages Requires specialized equipment (hydrogen source, catalyst handling)Corrosive reagent, potential for side reactions

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

G Workflow for Catalytic Hydrogenolysis of this compound cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve this compound in Methanol B Add 10% Pd/C catalyst A->B C Evacuate and backfill with H₂ B->C Seal flask D Stir at Room Temperature C->D E Filter through Celite® to remove Pd/C D->E Reaction complete F Concentrate filtrate under reduced pressure E->F G Obtain crude D-Threonine F->G

Caption: A flowchart illustrating the key steps in the catalytic hydrogenolysis of this compound.

Logical Relationship of Deprotection Methods

G This compound Deprotection Pathways cluster_0 Primary Method cluster_1 Alternative Method Start This compound Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Start->Hydrogenolysis High Yield, Clean Acidolysis Acidic Conditions (HBr/HOAc) Start->Acidolysis Fast, Harsh End D-Threonine Hydrogenolysis->End Acidolysis->End

Caption: Diagram showing the primary and alternative pathways for the deprotection of this compound.

References

Application of Z-D-Thr-OH in Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel chemical entities and innovative strategies for the development of new antimicrobial agents. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are intriguing building blocks in this endeavor. They are key components of the peptidoglycan layer of bacterial cell walls and are also found in several peptide-based antibiotics. The incorporation of D-amino acids into synthetic antimicrobial peptides (AMPs) has been shown to enhance their stability against proteolytic degradation, a significant advantage in drug development.[1][2][3]

Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine) is a protected form of the D-amino acid threonine. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis, preventing the amino group from participating in unwanted side reactions during peptide bond formation.[][5] While this compound itself is not an antibiotic, it serves as a crucial chiral building block for the synthesis of novel peptide-based antibiotics and other complex molecules with potential antimicrobial activity. Its application lies in the precise introduction of a D-threonine residue into a target molecule, which can influence its biological activity, conformational stability, and resistance to enzymatic degradation.

Principle and Applications

The primary application of this compound in antibiotic development is as a synthon in the solid-phase or solution-phase synthesis of modified peptides. The incorporation of a D-threonine residue can confer several advantageous properties to a nascent antibiotic candidate:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are abundant in biological systems. This can lead to a longer in vivo half-life and improved therapeutic efficacy.

  • Modulation of Biological Activity: The stereochemistry of amino acid residues can significantly impact the three-dimensional structure of a peptide and its interaction with biological targets. Introducing D-threonine can alter the peptide's conformation, potentially leading to enhanced binding to bacterial targets or novel mechanisms of action.

  • Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall is a well-established target for antibiotics. Peptidoglycan, a major component of the cell wall, contains D-amino acids. Molecules that interfere with the enzymes involved in peptidoglycan synthesis, such as those that incorporate or mimic D-amino acids, can inhibit bacterial growth. While this compound is a precursor, the resulting D-threonine-containing peptide may act as an inhibitor of cell wall synthesis.

Hypothetical Efficacy of a D-Threonine Containing Antimicrobial Peptide

To illustrate the potential impact of incorporating D-threonine, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a synthetic antimicrobial peptide (AMP) and its D-threonine-containing analogue against common bacterial pathogens.

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)
Synthetic AMP (all L-amino acids)163232
Synthetic AMP with D-Threonine81616

Note: This data is illustrative and intended to demonstrate the potential enhancement of antimicrobial activity. Actual results would require experimental validation.

Experimental Protocols

Protocol 1: General Procedure for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Incorporation of this compound:

    • For the desired position, use this compound instead of an Fmoc-protected amino acid in the coupling step. The procedure remains the same as in step 3.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from the D-threonine residue.

    • Precipitate the crude peptide in cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of a synthesized peptide.

Materials:

  • Synthesized D-threonine-containing peptide

  • Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a two-fold serial dilution of the peptide in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling_Pathway cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC,D,E L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Inhibited by some antibiotics Alanine_Racemase Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D_Ala->D_Ala_D_Ala D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Ala_D_Ala->UDP_NAM_pentapeptide MurF MurF Ligase Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY D_Thr_Peptide D-Thr-containing Antimicrobial Peptide D_Thr_Peptide->Alanine_Racemase Hypothetical Inhibition D_Thr_Peptide->D_Ala_D_Ala_Ligase Hypothetical Inhibition Transpeptidase Transpeptidase D_Thr_Peptide->Transpeptidase Hypothetical Inhibition Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylase Transglycosylase Peptidoglycan->Peptidoglycan

Caption: Hypothetical mechanism of a D-Thr-containing peptide interfering with peptidoglycan synthesis.

Experimental_Workflow start Start: Peptide Design spps Solid-Phase Peptide Synthesis (Incorporate this compound) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing data_analysis Data Analysis mic_testing->data_analysis end End: Lead Optimization data_analysis->end

Caption: Workflow for synthesis and evaluation of a D-Thr-containing antimicrobial peptide.

References

Application Notes and Protocols: Z-D-Thr-OH as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine) is a valuable chiral building block used in the stereoselective synthesis of various complex organic molecules, particularly peptides and pharmaceutical intermediates. The presence of the D-amino acid configuration is crucial in modern drug design, as it can significantly enhance the metabolic stability of peptide-based therapeutics by making them resistant to proteolytic degradation.

The Z- (or Cbz-) group (benzyloxycarbonyl) provides robust protection for the α-amino group, which is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation.[1] The free hydroxyl group on the threonine side chain offers a versatile handle for further functionalization or can participate in forming critical hydrogen bonds in the final molecule's interaction with its biological target.[2] These application notes provide an overview of the utility of this compound and detailed protocols for its use.

Key Features of this compound:

  • Chiral Integrity: Provides a D-threonine stereocenter, essential for creating non-natural peptides and other chiral molecules.

  • Orthogonal Protection: The Z-group is compatible with other protecting groups like Boc and Fmoc, allowing for strategic, selective deprotection in multi-step syntheses.[1][3]

  • Functional Handle: The unprotected hydroxyl side-chain can be used for subsequent chemical modifications or may be a desired feature for biological activity.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Synonym Cbthis compound, N-Carbobenzyloxy-D-threonine[4]
CAS Number 80384-27-6
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance White to off-white crystalline solid

Applications

Synthesis of D-Peptides

The primary application of this compound is in the synthesis of peptides containing D-threonine residues. Such peptides often exhibit increased resistance to enzymatic cleavage, leading to a longer in-vivo half-life, a critical attribute for therapeutic peptides. It can be incorporated using both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Chiral Building Block for Non-Peptidic Compounds

This compound serves as an excellent starting material (chiral synthon) for the synthesis of other complex chiral molecules. The amino acid backbone provides a scaffold with defined stereochemistry that can be elaborated into various structures, such as:

  • Chiral amino alcohols

  • Heterocyclic compounds

  • Specialty pharmaceutical intermediates

The general strategy involves the modification of the carboxyl and hydroxyl groups and subsequent transformation of the protected amine.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling this compound to an amino acid ester, for example, L-Phenylalanine methyl ester (H-Phe-OMe).

Materials and Reagents:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.2 equiv.) dropwise. Stir the mixture for 15-20 minutes to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equiv.), EDC·HCl (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amine solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure product.

Note on the Free Hydroxyl Group: The threonine side-chain hydroxyl group can potentially undergo side reactions (e.g., O-acylation). While HOBt can help suppress this, for sensitive substrates or stronger activation conditions, prior protection of the hydroxyl group (e.g., as a tert-butyl ether) is recommended.

Protocol 2: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound at the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ninhydrin test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM. Confirm the presence of the free amine using a positive ninhydrin test.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 equiv.) and HATU (2.9 equiv.) in DMF. Add DIPEA (6 equiv.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling to Resin: Add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can be slower than Fmoc-amino acids.

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test (a negative result indicates completion). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for cleavage from the support.

Protocol 3: Z-Group Deprotection (Hydrogenolysis)

This protocol describes the removal of the N-terminal Z-group from a peptide.

Materials and Reagents:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or similar solvent

  • Hydrogen source (balloon or Parr shaker)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol. Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Quantitative Data

The following table provides representative data for the key steps described in the protocols. Yields and purity are dependent on the specific substrates, scale, and purification methods used.

ExperimentProductTypical YieldPurity (by HPLC)NotesReference
Solution-Phase Coupling (Protocol 4.1)Z-D-Thr-Phe-OMe75-90%>95%Yields are post-chromatographic purification.
SPPS N-Terminal Capping (Protocol 4.2)Z-D-Thr-[Peptide]-Resin>99%N/ACoupling efficiency as determined by the Kaiser (ninhydrin) test.
Z-Group Deprotection (Protocol 4.3)H₂N-D-Thr-[Peptide]>95%>95%Reaction is typically clean and high-yielding.

Note: Data for the L-enantiomer is cited and adapted as representative for the D-enantiomer.

Visualizations

Workflow for Peptide Synthesis using this compound

G cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Synthesis (N-Terminal Capping) cluster_deprotection Deprotection Z_D_Thr This compound Activation Activate Carboxyl (EDC, HOBt) Z_D_Thr->Activation Amino_Ester H-AminoAcid-OR' Coupling Peptide Bond Formation Amino_Ester->Coupling Activation->Coupling Dipeptide Z-D-Thr-AA-OR' Coupling->Dipeptide Peptide_Resin H₂N-Peptide-Resin Coupling_SPPS Couple to Resin Peptide_Resin->Coupling_SPPS Z_D_Thr_SPPS This compound Activation_SPPS Activate Carboxyl (HATU, DIPEA) Z_D_Thr_SPPS->Activation_SPPS Activation_SPPS->Coupling_SPPS Capped_Peptide Z-D-Thr-Peptide-Resin Coupling_SPPS->Capped_Peptide Z_Peptide Z-Peptide Hydrogenolysis H₂, Pd/C Z_Peptide->Hydrogenolysis Deprotected_Peptide H₂N-Peptide Hydrogenolysis->Deprotected_Peptide

Caption: General workflows for using this compound in peptide synthesis.

Orthogonal Protecting Group Strategy

G Protecting_Groups Protecting Group Removal Condition Z_Group Z (Benzyloxycarbonyl) Catalytic Hydrogenation (H₂/Pd) Fmoc_Group Fmoc Basic Conditions (e.g., Piperidine) Boc_Group Boc Acidic Conditions (e.g., TFA) tBu_Group tBu (tert-Butyl) Side Chain Acidic Conditions (e.g., TFA) Z_Group:f1->Fmoc_Group:f1 Fmoc_Group:f1->Boc_Group:f1 Boc_Group:f1->tBu_Group:f1

Caption: Orthogonality of common amine and side-chain protecting groups.

References

Application Notes and Protocols for Investigating the Effects of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No specific information is publicly available for a compound designated "Z-D-Thr-OH" and its direct effects on bacteria. The following application notes and protocols provide a generalized framework for the experimental investigation of a hypothetical antibacterial agent, hereafter referred to as "Compound X," based on established methodologies in microbiology and drug discovery.

Introduction

The discovery and development of new antibacterial agents are critical to combat the rising threat of antibiotic resistance. A thorough understanding of a compound's mechanism of action and its effects on bacterial physiology is essential for its progression as a potential therapeutic. This document outlines a series of experimental protocols to characterize the antibacterial properties of a novel compound (Compound X) and to investigate its potential impact on bacterial signaling pathways.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the efficacy of a novel antibacterial agent against different bacterial strains and under various conditions. The following tables provide templates for organizing quantitative data obtained from the experimental protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
Escherichia coli ATCC 25922Negative
Methicillin-resistant S. aureus (MRSA) Clinical IsolatePositive
Pseudomonas aeruginosa PAO1Negative
Enterococcus faecalis ATCC 29212Positive

Table 2: Time-Kill Kinetics of Compound X against S. aureus ATCC 29213.

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
24

Table 3: Effect of Compound X on Biofilm Formation.

Bacterial StrainTreatmentBiofilm Biomass (OD570)% Inhibition
S. aureus ATCC 29213Control0%
0.25 x MIC
0.5 x MIC
P. aeruginosa PAO1Control0%
0.25 x MIC
0.5 x MIC

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the antibacterial effects of Compound X.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Compound X stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Prepare serial two-fold dilutions of Compound X in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without Compound X) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of Compound X at which no visible growth is observed.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Compound X

  • Log-phase bacterial culture

  • CAMHB

  • Sterile test tubes

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution

Procedure:

  • Prepare a bacterial culture in CAMHB to early log phase (approximately 10^6 CFU/mL).

  • Prepare test tubes containing CAMHB with Compound X at concentrations of 0.5x, 1x, 2x, and 4x MIC. Include a growth control tube without the compound.

  • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration.

Biofilm Inhibition Assay

This protocol evaluates the ability of Compound X to prevent the formation of bacterial biofilms.

Materials:

  • Compound X

  • Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Prepare an overnight culture of the test bacterium in TSB.

  • Dilute the culture 1:100 in TSB supplemented with 0.25% glucose.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add 100 µL of TSB containing various sub-inhibitory concentrations of Compound X (e.g., 0.25x and 0.5x MIC) to the wells. Include a control with no compound.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the adherent biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the control.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental procedures and hypothetical signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Bacterial Culture Bacterial Culture MIC Determination MIC Determination Bacterial Culture->MIC Determination Time-Kill Assay Time-Kill Assay Bacterial Culture->Time-Kill Assay Biofilm Inhibition Biofilm Inhibition Bacterial Culture->Biofilm Inhibition Compound X Dilutions Compound X Dilutions Compound X Dilutions->MIC Determination Compound X Dilutions->Time-Kill Assay Compound X Dilutions->Biofilm Inhibition Data Collection Data Collection MIC Determination->Data Collection Time-Kill Assay->Data Collection Biofilm Inhibition->Data Collection Quantitative Analysis Quantitative Analysis Data Collection->Quantitative Analysis Conclusion Conclusion Quantitative Analysis->Conclusion

Caption: Overview of the experimental workflow for assessing antibacterial activity.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell Compound X Compound X Cell Wall/Membrane Target Cell Wall/Membrane Target Compound X->Cell Wall/Membrane Target Inhibition Intracellular Target Intracellular Target Compound X->Intracellular Target Binding Signaling Cascade Signaling Cascade Cell Wall/Membrane Target->Signaling Cascade Disruption Intracellular Target->Signaling Cascade Activation/Inhibition Gene Expression Gene Expression Signaling Cascade->Gene Expression Modulation Protein Synthesis Protein Synthesis Signaling Cascade->Protein Synthesis Inhibition Cell Death Cell Death Gene Expression->Cell Death Protein Synthesis->Cell Death

Caption: Hypothetical signaling pathway of Compound X's antibacterial action.

Application Notes and Protocols for the Analytical Characterization of Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Thr-OH, chemically known as (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid or N-benzyloxycarbonyl-D-threonine, is a crucial building block in peptide synthesis and pharmaceutical development.[1] Its purity and structural integrity are paramount for the successful synthesis of peptides and the efficacy and safety of final drug products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol [1]
Appearance White to very pale yellow crystalline powder[1]
Melting Point 102 - 106 °C[1]
Optical Rotation +4.0 to +7.0 deg (c=2, Acetic Acid)
Purity (by HPLC) ≥ 98.0%

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of protons in the this compound molecule.

  • Expected Chemical Shifts: Based on the structure and data from the L-isomer, the following proton chemical shifts are expected.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-α~4.10d
H-β~3.98m
-CH₃~1.11d
-CH₂- (benzyl)~5.06s
Aromatic protons~7.30 - 7.40m
-NH~6.98d
-OH (hydroxyl)Variable, broads
-OH (carboxyl)Variable, broads
  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard ¹H acquisition.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

1.2. ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon environments within the this compound molecule.

  • Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₃~20
C-α~60
C-β~68
-CH₂- (benzyl)~67
Aromatic carbons~128-137
C=O (urethane)~157
C=O (carboxyl)~173
  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer with a broadband probe.

    • Acquisition Parameters:

      • Pulse Program: Standard ¹³C acquisition with proton decoupling.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of this compound dissolve Dissolve in 0.6 mL of deuterated solvent weigh->dissolve nmr Place sample in NMR spectrometer dissolve->nmr h1_acq Acquire 1H Spectrum nmr->h1_acq c13_acq Acquire 13C Spectrum nmr->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Reference spectra, Peak integration & assignment process->analyze end end analyze->end Structural Confirmation

A streamlined workflow for NMR analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

  • Objective: To confirm the molecular weight and elucidate the fragmentation pathways.

  • Expected m/z Values:

    • Molecular Ion [M+H]⁺: 254.0974 (calculated for C₁₂H₁₆NO₅⁺)

    • Sodium Adduct [M+Na]⁺: 276.0793 (calculated for C₁₂H₁₅NNaO₅⁺)

  • Plausible Fragmentation Pattern:

Fragment Ionm/z (nominal)Proposed Structure/Loss
[M+H-H₂O]⁺236Loss of water from the hydroxyl group
[M+H-HCOOH]⁺208Loss of formic acid from the carboxylic acid group
[C₈H₉O₂]⁺137Benzyloxycarbonyl group fragment
[C₇H₇]⁺91Tropylium ion (from benzyl group)
  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

    • Acquisition Parameters (Full Scan):

      • Ionization Mode: Positive ESI.

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

    • Acquisition Parameters (MS/MS):

      • Select the precursor ion (e.g., m/z 254.1).

      • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to induce fragmentation.

    • Data Analysis: Analyze the full scan spectrum to identify the molecular ion and common adducts. Interpret the MS/MS spectrum to identify characteristic fragment ions.

Logical Flow of Mass Spectrometry Analysis

MS_Logic start This compound Sample ionization Electrospray Ionization (Positive Mode) start->ionization mol_ion Molecular Ion Formation [M+H]+ (m/z 254.1) ionization->mol_ion ms_analysis Full Scan MS Analysis mol_ion->ms_analysis fragmentation Collision-Induced Dissociation (CID) mol_ion->fragmentation Precursor Selection detection Mass Analyzer and Detector ms_analysis->detection msms_analysis Tandem MS (MS/MS) Analysis fragments Fragment Ion Generation (e.g., m/z 236, 208, 137, 91) fragmentation->fragments fragments->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Data Interpretation (MW & Structure Confirmation) spectrum->interpretation

Logical progression of mass spectrometry for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for separating it from potential impurities.

  • Objective: To determine the purity of this compound and to separate it from related substances.

  • Experimental Protocol (Reversed-Phase HPLC):

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in water.

      • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 214 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The retention time of the main peak should be consistent.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Sample Solution (1 mg/mL in mobile phase) inject Inject Sample (10 µL) sample_prep->inject mobile_phase_prep Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214 nm & 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Determine Retention Time & Calculate Purity chromatogram->analyze result result analyze->result Purity Assessment

Workflow for HPLC purity analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule through the absorption of infrared radiation.

  • Objective: To identify the characteristic functional groups.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200 (broad)O-H (hydroxyl & carboxyl)Stretching
3350-3250N-H (amide)Stretching
3030-3080C-H (aromatic)Stretching
2900-3000C-H (aliphatic)Stretching
~1710 (strong)C=O (urethane & carboxyl)Stretching
~1650Amide I (C=O stretch)Stretching
~1530Amide II (N-H bend, C-N stretch)Bending/Stretching
~1250C-O (ester-like)Stretching
  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Instrumentation: A standard FTIR spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The combination of NMR, Mass Spectrometry, HPLC, and FTIR provides a comprehensive analytical toolkit for the thorough characterization of this compound. The protocols and expected data presented in these application notes serve as a valuable guide for researchers, scientists, and drug development professionals to ensure the quality and identity of this important synthetic building block.

References

Z-D-Thr-OH: A Chiral Building Block for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-D-threonine (Z-D-Thr-OH) is a protected, non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of novel peptide and small molecule drug candidates. The presence of the D-enantiomer of threonine offers a strategic advantage in drug design by enhancing metabolic stability and modulating biological activity. The carbobenzyloxy (Cbz or Z) protecting group on the α-amino function provides robust protection during peptide synthesis and can be selectively removed under specific conditions. These characteristics make this compound a valuable starting material for the development of therapeutics with improved pharmacokinetic profiles, including antiviral and anticancer agents.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Synonyms N-Cbz-D-threonine, Z-D-Threonine
CAS Number 80384-27-6
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance White to off-white solid
Melting Point 102.0 to 106.0 °C
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH)
Purity >98.0% (HPLC)
Storage Room temperature, in a cool and dark place (<15°C)

Applications in Drug Discovery

The incorporation of D-amino acids like D-threonine into peptide-based therapeutics is a well-established strategy to overcome the limitation of rapid in vivo degradation by proteases.[2] This increased stability can lead to a longer plasma half-life and improved bioavailability. Furthermore, the specific stereochemistry of D-threonine can influence the peptide's three-dimensional conformation, potentially leading to altered receptor binding affinity and biological activity.

A notable example of a complex natural product containing D-threonine is teixobactin , a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The synthesis of teixobactin and its analogues represents a significant application for D-threonine derivatives in the development of new antibiotics to combat antimicrobial resistance.

While this compound possesses a free hydroxyl group on its side chain, studies have shown that for solid-phase peptide synthesis (SPPS), side-chain protection of threonine is not always necessary, which can simplify the synthetic workflow.[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using both solution-phase and solid-phase synthesis techniques.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide, for example, Z-D-Thr-Gly-OMe, using this compound as the starting material.

Materials and Reagents:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Free-basing of Amino Acid Ester: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to obtain the free base.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in DCM. Stir the mixture at 0 °C for 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the free-based glycine methyl ester solution from step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Z-D-Thr-Gly-OMe.

Expected Yield and Purity:

ParameterExpected Value
Crude Yield 80-95%
Purity (after chromatography) >95%
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Fmoc-Strategy

This protocol outlines the manual incorporation of this compound as the N-terminal amino acid onto a resin-bound peptide. It is assumed that the preceding amino acids have been assembled using standard Fmoc-SPPS. The side-chain hydroxyl group of this compound is left unprotected.

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • Alternatively, other potent coupling reagents for sterically hindered amino acids like HATU or COMU can be used.

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF (v/v)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Final Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (beads will turn blue).

  • Coupling of this compound:

    • In a separate vial, prepare the activation solution: dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

    • Drain the DMF from the resin and add the activated this compound solution.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected and sterically hindered amino acids may require longer reaction times.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin-bound peptide under vacuum.

Protocol 3: Deprotection of the Cbz (Z) Group

The Cbz group can be removed by several methods, with catalytic hydrogenolysis being the most common.

a) Catalytic Hydrogenolysis:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

b) Acidic Cleavage:

The Cbz group can also be cleaved using strong acidic conditions, such as HBr in acetic acid or a combination of AlCl₃ and HFIP. This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Signaling Pathways and Drug Discovery Workflow

While specific signaling pathways directly modulated by this compound derivatives are not extensively documented, the incorporation of threonine, in general, can influence cellular signaling. For instance, L-threonine has been shown to affect the mTOR and NF-κB signaling pathways, which are crucial in cell growth, proliferation, and immune responses. The development of kinase inhibitors is a major area of cancer drug discovery, and serine/threonine kinases are key targets. The chiral nature of this compound makes it a potential scaffold for the synthesis of novel kinase inhibitors.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation Target_Identification Target Identification (e.g., Kinase, Protease) Lead_Design Lead Compound Design (Incorporate D-Thr for stability) Target_Identification->Lead_Design Starting_Material This compound Lead_Design->Starting_Material Peptide_Synthesis Peptide or Small Molecule Synthesis (SPPS or Solution-Phase) Starting_Material->Peptide_Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization In_Vitro_Assay In Vitro Assays (e.g., Kinase Inhibition, IC50) Characterization->In_Vitro_Assay Cell-Based_Assay Cell-Based Assays (Signaling Pathway Modulation) In_Vitro_Assay->Cell-Based_Assay

Drug discovery workflow using this compound.

Example Experimental Workflow: SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating an amino acid, which would be repeated to build the peptide chain before the final coupling of this compound.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 End Fmoc-AA(n+1)-Resin Wash_2->End

A single cycle in Fmoc-based SPPS.

Conclusion

This compound is a versatile and valuable building block for drug discovery, offering a strategic means to enhance the metabolic stability and modulate the biological activity of peptide and small molecule drug candidates. The provided protocols and application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Coupling Z-D-Thr-OH with Other Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods and strategies for the successful coupling of N-benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) with other amino acids in peptide synthesis. The incorporation of this compound, a sterically hindered amino acid, presents unique challenges that necessitate careful selection of coupling reagents and optimization of reaction conditions to ensure high yields and minimize side reactions. This document offers detailed protocols for both solid-phase and solution-phase peptide synthesis, comparative data on the efficiency of common coupling reagents for hindered amino acids, and visual guides to experimental workflows.

Introduction to Coupling this compound

This compound is a valuable building block in the synthesis of peptides with modified backbones, which can enhance biological activity and stability. However, the bulky benzyloxycarbonyl (Z) protecting group on the amine and the β-branched side chain of threonine contribute to significant steric hindrance. This can lead to slower reaction kinetics, incomplete coupling, and potential side reactions. Threonine derivatives are known to be among the more challenging amino acids to couple effectively. Therefore, the choice of coupling method is critical for the successful incorporation of this compound into a peptide sequence.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for the coupling of this compound is not extensively available in the literature, data from the coupling of α-aminoisobutyric acid (Aib), a well-established model for sterically hindered amino acids, can provide valuable insights for selecting an appropriate coupling reagent. The following table summarizes the performance of various coupling reagents in the context of hindered couplings.

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield (%)RacemizationKey Considerations
HBTU HOBtDIPEA1 - 4 hours> 90%LowHighly efficient and fast-acting. Excess reagent can lead to capping of the N-terminus.
HATU HOAtDIPEA30 min - 2 hours> 95%Very LowGenerally more reactive and faster than HBTU, with lower racemization.[1][2] Often the reagent of choice for difficult couplings.
PyBOP -DIPEA1 - 4 hours> 90%LowA phosphonium salt-based reagent, less likely to cause N-terminal capping compared to uronium salts.
DIC/HOBt HOBt-2 - 12 hours80 - 90%Very LowA cost-effective method known for low racemization.[2] The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered off in solution-phase synthesis.
EDC/HOBt HOBt-2 - 12 hours75 - 85%LowWater-soluble carbodiimide, useful in solution-phase synthesis as the urea byproduct is water-soluble and easily removed by extraction.[3]

Note: The data presented above is a synthesis from multiple sources for the coupling of sterically hindered amino acids like Aib and should be used as a general guideline. Optimal conditions for the coupling of this compound may vary and require empirical optimization.

Mandatory Visualization: Diagrams

Peptide_Coupling_Workflow General Workflow for Peptide Coupling cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase Synthesis Resin_Prep Resin Swelling & N-terminal Deprotection Coupling_SPPS Coupling of this compound (with selected reagent) Resin_Prep->Coupling_SPPS Washing_SPPS Washing to Remove Excess Reagents Coupling_SPPS->Washing_SPPS Monitoring_SPPS Monitoring (e.g., Kaiser Test) Washing_SPPS->Monitoring_SPPS Reactant_Prep Dissolve N-protected Amino Acid & C-protected Amino Acid Activation Activation of this compound (with selected reagent) Reactant_Prep->Activation Coupling_Sol Coupling Reaction Activation->Coupling_Sol Workup Work-up & Purification Coupling_Sol->Workup

Caption: General workflows for solid-phase and solution-phase peptide coupling.

Coupling_Reagent_Selection Decision Tree for Coupling Reagent Selection for this compound Start Start: Coupling of this compound Check_Difficulty Is the coupling expected to be difficult? Start->Check_Difficulty Check_Racemization Is racemization a major concern? Check_Difficulty->Check_Racemization No HATU Use HATU for highest efficiency and speed. Check_Difficulty->HATU Yes Check_Cost Is cost a primary consideration? Check_Racemization->Check_Cost No DIC_HOBt Use DIC/HOBt for low racemization and cost-effectiveness. Check_Racemization->DIC_HOBt Yes HBTU_PyBOP Use HBTU or PyBOP for high efficiency. Check_Cost->HBTU_PyBOP No Check_Cost->DIC_HOBt Yes EDC_HOBt Use EDC/HOBt for solution-phase with easy work-up. HBTU_PyBOP->EDC_HOBt Solution-phase?

Caption: Decision tree for selecting a coupling reagent for this compound.

Experimental Protocols

The following are generalized protocols for the coupling of this compound. It is recommended to monitor the reaction progress carefully, and a second coupling (double coupling) may be necessary to achieve a high yield.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/HATU

This protocol is suitable for Fmoc-based SPPS on a resin support.

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU or HATU (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents, often already present in commercial HATU preparations)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound, HBTU/HATU, and HOBt/HOAt (if not already included with HATU) in DMF. Add DIPEA to the solution and allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. For a sterically hindered amino acid like this compound, a longer coupling time may be required.

  • Monitoring and Washing: After the coupling reaction, wash the resin with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the Kaiser test is positive, a second coupling (double coupling) may be performed by repeating steps 2 and 3.

  • Chain Elongation: Once the coupling is complete, the resin is washed and can be carried forward to the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOBt

This protocol is suitable for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents, to neutralize the amino acid ester salt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride in DCM or THF and add DIPEA or NMM. Stir at room temperature for 15-20 minutes to generate the free amine.

  • Activation of this compound: In a separate flask, dissolve this compound and HOBt in DCM or THF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DIC to the solution of this compound and HOBt and stir for 10-15 minutes at 0°C for pre-activation. Add the solution of the free amine component to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.

Challenges and Mitigation Strategies

  • Steric Hindrance: The primary challenge in coupling this compound is steric hindrance. To overcome this, use highly efficient coupling reagents like HATU or HBTU.[1] Extended reaction times and double coupling may be necessary to drive the reaction to completion.

  • Racemization: While threonine is generally less prone to racemization than some other amino acids, the use of additives like HOBt or HOAt is highly recommended to suppress this side reaction, especially with longer activation times.

  • β-Elimination: Under harsh basic conditions or elevated temperatures, threonine derivatives can undergo β-elimination. It is advisable to use a hindered base like DIPEA and avoid excessive heat.

  • Solubility: this compound and the resulting protected peptides may have limited solubility in some organic solvents. DMF is a good solvent for both solid-phase and solution-phase synthesis. For solution-phase synthesis, a mixture of solvents may be required to ensure all components remain in solution.

By carefully selecting the coupling reagents and optimizing the reaction conditions as outlined in these notes, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences, enabling the synthesis of novel and potentially more potent peptide-based therapeutics.

References

Application Notes and Protocols for the Use of Z-D-Thr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the strategic utility of this compound, detailed experimental protocols for its use in both Fmoc/tBu and Boc/Bzl SPPS strategies, and expected quantitative outcomes.

Introduction

This compound is a valuable building block in peptide synthesis, particularly for the creation of peptides with specific therapeutic or structural properties. The incorporation of a D-amino acid can significantly enhance peptide stability against enzymatic degradation, a critical attribute for many therapeutic peptides. The benzyloxycarbonyl (Z) protecting group on the α-amino terminus offers unique advantages in specific synthetic strategies, such as the synthesis of protected peptide fragments for convergent synthesis.

The Z-group is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, providing an orthogonal protecting group strategy. Its removal is typically achieved through catalytic hydrogenation or strong acids like hydrobromic acid (HBr). This allows for selective deprotection and further modification of the peptide chain.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table summarizes expected performance based on data for similar Z-protected amino acids and general principles of SPPS. Optimization may be required for specific sequences.

ParameterExpected ValueNotes
This compound Coupling Efficiency >95%May require longer coupling times or double coupling compared to standard Fmoc-amino acids. Monitoring with a ninhydrin test is recommended.
Fmoc-Amino Acid Coupling Efficiency >99%Per coupling step, monitored by a ninhydrin test.
Overall Crude Peptide Yield 50-70%Highly sequence-dependent and dependent on the efficiency of each coupling and deprotection step.
Purity of Crude Peptide 40-60%Sequence-dependent; major impurities often include deletion sequences.
Purity after RP-HPLC >95%Dependent on the success of the purification protocol.

Experimental Protocols

The following protocols describe the incorporation of this compound as the N-terminal amino acid in a peptide sequence synthesized using a standard Fmoc/tBu strategy on a solid support. Modifications for a Boc/Bzl strategy are also noted.

Materials and Reagents
  • Resins: Wang resin or 2-Chlorotrityl chloride resin for C-terminal carboxylic acids. Rink amide resin for C-terminal amides.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, OtBu, Trt, Pbf). This compound.

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM) (peptide synthesis grade), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether (cold).

  • Coupling Reagents: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), N,N'-Diisopropylcarbodiimide (DIC).

  • Coupling Additives: 1-Hydroxybenzotriazole (HOBt), Oxyma Pure®.

  • Deprotection and Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

Protocol 1: Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol outlines the standard cycle for elongating the peptide chain up to the penultimate amino acid.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (yellow beads) indicates a complete reaction. If the coupling is incomplete, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Incorporation of this compound

This protocol describes the final coupling step to introduce the N-terminal this compound.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents) and an activating agent (e.g., HATU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction for 2-4 hours. The coupling of Z-amino acids can sometimes be slower than Fmoc-amino acids.

    • Monitor the reaction for completion using the ninhydrin test. If the test is positive, a second coupling may be necessary.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups, while retaining the N-terminal Z-group.

  • Resin Preparation: Wash the peptide-resin with DCM (5 times) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis on Resin cluster_cleavage Cleavage and Purification Resin Solid Support Elongation Peptide Chain Elongation (Fmoc/tBu) Resin->Elongation Fmoc-AA Coupling Cycles Z_Coupling Coupling of this compound Elongation->Z_Coupling Final Coupling Cleavage Cleavage from Resin (TFA) Z_Coupling->Cleavage Deprotection Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Z-D-Thr-Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporation of this compound.

Orthogonal_Protection cluster_deprotection Deprotection Conditions Protecting_Groups Z-D-Thr-Peptide-Resin Z-Group (N-terminus) Side-Chain Groups (tBu, Boc, etc.) Resin Linker Acid Acid (e.g., TFA) Protecting_Groups:f1->Acid Cleaved Protecting_Groups:f2->Acid Cleaved Hydrogenation Hydrogenation (H2/Pd) Protecting_Groups:f0->Hydrogenation Cleaved Base Base (e.g., Piperidine) Base->Protecting_Groups:f1 Stable Base->Protecting_Groups:f0 Stable Acid->Protecting_Groups:f0 Stable

Caption: Orthogonality of protecting groups in the synthesis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Cbz-D-threonine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Cbz-D-threonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during peptide coupling reactions involving N-Cbz-D-threonine.

Q1: My coupling reaction with N-Cbz-D-threonine is resulting in a low yield. What are the common causes?

Low yields in N-Cbz-D-threonine coupling reactions are frequently attributed to several factors:

  • Steric Hindrance: Threonine is a β-branched amino acid, and the presence of the bulky Cbz (benzyloxycarbonyl) protecting group on the nitrogen atom further increases steric hindrance around the carboxylic acid group. This can make it difficult for the incoming nucleophile (the amine component) to attack the activated carboxyl group, slowing down the reaction and leading to incomplete conversions[1][2].

  • Incomplete Activation: The carboxylic acid of N-Cbz-D-threonine may not be fully activated prior to the coupling step. This can be due to suboptimal coupling reagents, insufficient reaction time for activation, or degradation of the activating agent.

  • Side Reactions: Several side reactions can consume the starting material or the desired product, thereby reducing the overall yield. Common side reactions include O-acylation of the threonine hydroxyl group and racemization[3].

  • Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the N-terminal amine less accessible for the incoming activated N-Cbz-D-threonine. This is particularly problematic for hydrophobic sequences[4].

  • Poor Solubility: N-Cbz-D-threonine or the growing peptide may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

Q2: How can I improve the coupling efficiency when working with the sterically hindered N-Cbz-D-threonine?

To overcome the challenges posed by steric hindrance, consider the following strategies:

  • Choice of Coupling Reagent: Employ more potent coupling reagents that are known to be effective for sterically hindered amino acids. Urionium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more reactive and faster than carbodiimides like DIC, especially for difficult couplings[5]. Phosphonium salt-based reagents like PyBOP and PyAOP are also highly effective.

  • Extended Reaction Times: Allow for longer coupling times (e.g., 4-24 hours) to ensure the reaction goes to completion. Monitoring the reaction progress is crucial to determine the optimal time.

  • Double Coupling: If a single coupling reaction results in an incomplete reaction (as determined by a positive Kaiser test in SPPS), a second coupling step with a fresh portion of activated N-Cbz-D-threonine can be performed to drive the reaction to completion.

  • Higher Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution as it may also increase the risk of racemization.

Q3: I am observing a side product with the same mass as my desired peptide. What could it be and how can I prevent it?

A common side product with the same mass as the desired peptide is a diastereomer resulting from racemization of the N-Cbz-D-threonine during the activation step. The α-proton of the activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity.

Prevention of Racemization:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) during carbodiimide-mediated couplings is highly recommended. These additives react with the activated intermediate to form active esters that are less prone to racemization. OxymaPure is another effective and safer alternative to HOBt.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA), which can promote racemization. For highly sensitive couplings, the even more hindered 2,4,6-collidine can be beneficial.

  • Minimize Pre-activation Time: The longer the activated N-Cbz-D-threonine is present in solution before coupling, the higher the chance of racemization. Therefore, it is best to add the activated amino acid to the amine component immediately after its formation.

  • Low Temperature: Performing the activation and coupling steps at a lower temperature (e.g., 0°C) can help to minimize racemization.

Q4: I suspect O-acylation of the threonine hydroxyl group is occurring. How can I avoid this side reaction?

O-acylation is a side reaction where the hydroxyl group of the threonine side chain is acylated by an activated amino acid, leading to the formation of a depsipeptide. While the side-chain hydroxyl group of threonine is often left unprotected in modern peptide synthesis, O-acylation can still occur, especially during prolonged coupling times or with highly reactive coupling reagents.

Strategies to Minimize O-acylation:

  • Use of Additives: Certain additives, such as 2,4-dinitrophenol and pentachlorophenol, have been shown to prevent O-acylation during coupling with active esters.

  • pH Control: Maintaining a neutral to slightly acidic pH during the coupling reaction can help to minimize the nucleophilicity of the hydroxyl group.

  • Side-Chain Protection: Although often not necessary, in cases of persistent O-acylation, using N-Cbz-D-threonine with its side chain protected as a tert-butyl ether (N-Cbz-D-Thr(tBu)-OH) will completely prevent this side reaction. The tBu group is stable under the coupling conditions and can be removed during the final cleavage step with strong acid (e.g., TFA).

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for the success of reactions involving sterically hindered amino acids like N-Cbz-D-threonine. While direct quantitative yield comparisons for this specific substrate are not extensively published, the following table summarizes the general performance characteristics of popular coupling reagents based on their effectiveness in difficult couplings.

Coupling ReagentClassTypical Yield (Hindered Couplings)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings. Slower than HATU.
HCTU Aminium/Uronium SaltHighFastLowSimilar in reactivity to HBTU but can be more efficient in some cases.
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than with uronium salts. Generates OBt esters.
DIC/HOBt Carbodiimide/AdditiveModerate to HighModerateLow (with HOBt)A classic and cost-effective method. The HOBt additive is crucial to suppress racemization.
Benzotriazole Activation Active EsterHigh (41-95%)ModerateLowA direct method for creating a stable active ester of the Cbz-amino acid, which can then be coupled.

Experimental Protocols

The following are detailed methodologies for key experiments involving N-Cbz-D-threonine. These protocols are intended as a starting point and may require optimization based on the specific substrates and reaction scale.

Protocol 1: General Procedure for N-Cbz-D-threonine Coupling using HATU

This protocol describes a standard procedure for coupling N-Cbz-D-threonine to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • N-Cbz-D-threonine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel for SPPS

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the resin has an N-terminal Fmoc protecting group, deprotect it using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of N-Cbz-D-threonine:

    • In a separate vial, dissolve N-Cbz-D-threonine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Immediately add the activated N-Cbz-D-threonine solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), continue the reaction for another 1-2 hours and re-test.

    • If the coupling is still incomplete, consider performing a second coupling (double coupling) by draining the reaction solution and repeating steps 2 and 3.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: General Procedure for N-Cbz-D-threonine Coupling using DIC/HOBt

This protocol outlines the use of the carbodiimide DIC in conjunction with the racemization-suppressing additive HOBt.

Materials:

  • N-Cbz-D-threonine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel for SPPS

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection if necessary and wash the resin with DMF.

  • Coupling Reaction:

    • Suspend the resin in a mixture of DMF and DCM.

    • In a separate vial, dissolve N-Cbz-D-threonine (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add the N-Cbz-D-threonine/HOBt solution to the resin suspension.

    • Add DIC (3 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature. The reaction time can vary from 2 to 12 hours depending on the steric hindrance of the amine component.

  • Monitoring and Work-up: Follow steps 4 and 5 from Protocol 1 to monitor the reaction and wash the resin upon completion.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting N-Cbz-D-threonine reactions.

Troubleshooting_Workflow start Low Yield in N-Cbz-D-threonine Reaction check_hindrance Primary Suspect: Steric Hindrance? start->check_hindrance check_activation Problem with Carboxyl Activation? check_hindrance->check_activation No solution_hindrance Use Potent Coupling Reagent (HATU, HBTU, PyBOP) Extend Reaction Time Perform Double Coupling check_hindrance->solution_hindrance Yes check_side_reactions Evidence of Side Reactions? check_activation->check_side_reactions No solution_activation Use Fresh Coupling Reagents Ensure Stoichiometry is Correct Increase Activation Time check_activation->solution_activation Yes check_conditions Suboptimal Reaction Conditions? check_side_reactions->check_conditions No solution_side_reactions Add Racemization Suppressant (HOBt, HOAt) Optimize Base (DIPEA, NMM) Protect Threonine OH-group check_side_reactions->solution_side_reactions Yes solution_conditions Optimize Solvent for Solubility Adjust Temperature Check for Aggregation (SPPS) check_conditions->solution_conditions Yes Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions Cbz_Thr N-Cbz-D-threonine Activated_Ester Activated Intermediate (e.g., Active Ester) Cbz_Thr->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Racemization Racemization Activated_Ester->Racemization O_Acylation O-Acylation Activated_Ester->O_Acylation Amine Amine Component (R-NH2) Amine->Peptide_Bond Product Dipeptide Product Peptide_Bond->Product

References

preventing side reactions with Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine). Our goal is to help you anticipate and prevent common side reactions, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a derivative of the amino acid D-threonine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under a variety of conditions but can be removed by catalytic hydrogenation, strong acids, or sodium in liquid ammonia. This compound is frequently used in solution-phase and solid-phase peptide synthesis (SPPS).

Q2: What are the primary side reactions to be aware of when using this compound?

The primary side reactions involving this compound are:

  • Epimerization: Loss of stereochemical integrity at the α-carbon during activation and coupling.

  • O-Acylation: Unwanted acylation of the threonine side-chain hydroxyl group.

  • N→O Acyl Shift: An intramolecular rearrangement, particularly under acidic conditions.

  • O-Sulfonation: A modification that can occur during final cleavage with TFA in the presence of certain protecting groups on other residues.

Q3: How does the Z-protecting group influence the propensity for side reactions?

The benzyloxycarbonyl (Z) group is a urethane-type protecting group, which generally provides good protection against racemization during coupling reactions when compared to other types of protecting groups.[1] However, the conditions required for its removal (e.g., strong acid) can promote other side reactions like the N→O acyl shift.

Q4: Is the D-configuration of threonine a concern for specific side reactions?

While the fundamental chemical reactivity remains the same for D- and L-amino acids, the use of a D-amino acid can be a valuable probe for analyzing the extent of epimerization. If you start with this compound and detect the corresponding L-threonine-containing peptide (diastereomer), it is a direct measure of epimerization.

Troubleshooting Guides

This section provides detailed information on identifying, preventing, and resolving common side reactions encountered when using this compound.

Issue 1: Epimerization of this compound during Coupling

Symptoms:

  • Appearance of a diastereomeric impurity in the crude peptide, detectable by HPLC or LC-MS.

  • Broadening of the target peptide peak in the chromatogram.

  • Complex NMR spectra indicating the presence of multiple stereoisomers.

Root Causes: Epimerization occurs via the formation of an oxazolone intermediate or by direct proton abstraction from the α-carbon of the activated amino acid.[1] This is more likely to happen under the following conditions:

  • Use of highly activating coupling reagents.

  • Prolonged activation times.

  • Presence of excess base.

  • Elevated temperatures.

Solutions and Preventative Measures:

1. Optimize Coupling Chemistry:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive are generally preferred.[2][3] Onium salt-based reagents (e.g., HBTU, HATU) can be more activating and may increase the risk of epimerization, especially with prolonged reaction times.[2]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for minimizing epimerization. They function by forming an active ester that is less prone to racemization.

2. Control Reaction Conditions:

  • Temperature: Perform coupling reactions at room temperature or below (e.g., 0 °C). Avoid elevated temperatures unless absolutely necessary for difficult couplings, and if so, for a minimal duration.

  • Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount required to neutralize the amino acid salt and facilitate the reaction.

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin or the other peptide fragment.

Quantitative Data Summary:

Coupling Reagent/MethodTypical BaseExpected Epimerization of D-Amino AcidComments
DIC/HOBtDIPEALow (<1%)A standard and reliable method for minimizing racemization.
DIC/OxymaPureDIPEAVery Low (<0.5%)OxymaPure is often considered superior to HOBt in suppressing racemization.
HATU/DIPEADIPEAModerate (1-5%)Faster coupling but a higher risk of epimerization, especially with excess base or at elevated temperatures.
HBTU/DIPEADIPEAModerate (1-5%)Similar to HATU, the risk of epimerization is higher than with carbodiimide methods.

Note: These are estimated values, and the actual extent of epimerization can vary depending on the specific reaction conditions and the peptide sequence.

Experimental Protocols:

  • Protocol 1: Low-Epimerization Coupling of this compound using DIC/HOBt

    • Materials: this compound, Resin-bound peptide with a free N-terminal amine, DIC, HOBt, DIPEA, DMF, DCM.

    • Procedure:

      • Swell the resin-bound peptide in DMF for 30-60 minutes.

      • If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the protecting group. Wash the resin thoroughly with DMF and DCM.

      • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

      • Add the activated this compound solution to the resin.

      • Add DIPEA (1 equivalent) to the reaction mixture.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

      • Wash the resin thoroughly with DMF and DCM.

      • Confirm coupling completion with a Kaiser test (should be negative). If positive, a second coupling may be necessary.

  • Protocol 2: Analysis of Epimerization by RP-HPLC

    • Objective: To separate and quantify the desired D-Thr-containing peptide from its L-Thr diastereomer.

    • Instrumentation: HPLC or UHPLC system with a UV detector.

    • Materials:

      • Column: A high-resolution C18 reversed-phase column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

      • Sample: Crude peptide cleaved from the resin.

    • Procedure:

      • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.

      • Inject the sample onto the HPLC system.

      • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1.0 mL/min.

      • Monitor the elution profile at 220 nm. The diastereomers will likely appear as two closely eluting peaks.

      • Integrate the peak areas to determine the percentage of the epimerized product.

Logical Workflow for Addressing Epimerization:

epimerization_workflow start Epimerization Suspected analyze Analyze Crude Peptide by RP-HPLC start->analyze confirm Diastereomer Peak Observed? analyze->confirm optimize Optimize Coupling: - Lower Temperature - Use DIC/HOBt or DIC/OxymaPure - Minimize Base and Pre-activation Time confirm->optimize Yes ok Epimerization Below Acceptable Level confirm->ok No re_analyze Re-synthesize and Analyze optimize->re_analyze re_analyze->ok not_ok Epimerization Still Too High re_analyze->not_ok acyl_shift peptide N-Acyl Peptide (Desired Product) iso_peptide O-Acyl Iso-peptide (Side Product) peptide->iso_peptide  TFA (Acidic) iso_peptide->peptide  Aqueous Base (pH 7.5-8.0) sulfonation_workflow start Peptide contains Arg(Pmc/Mtr) and Thr/Ser cleavage Perform TFA Cleavage start->cleavage scavengers Use Scavenger Cocktail? (e.g., TFA/TIS/H2O) cleavage->scavengers sulfonation High Risk of O-Sulfonation scavengers->sulfonation No no_sulfonation O-Sulfonation Prevented scavengers->no_sulfonation Yes analyze Analyze by Mass Spectrometry sulfonation->analyze no_sulfonation->analyze confirm Mass +80 Da Observed? analyze->confirm ok Successful Cleavage confirm->ok No not_ok O-Sulfonation Detected confirm->not_ok Yes

References

Technical Support Center: Improving the Stability of Z-D-Thr-OH in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Z-D-Thr-OH (N-Benzyloxycarbonyl-D-Threonine) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the solvent composition. Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the benzyloxycarbonyl (Z) protecting group or the ester linkage if it's an ester derivative. Elevated temperatures can accelerate degradation, while exposure to UV light may cause photolytic cleavage.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. It is recommended to store solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: Which solvents are most suitable for dissolving and storing this compound?

A3: this compound is commonly dissolved in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or alcohols like methanol and ethanol. The choice of solvent can impact stability, and it is advisable to use high-purity, anhydrous solvents whenever possible to minimize water-mediated hydrolysis. For aqueous buffers, it is crucial to control the pH and consider the use of co-solvents to improve solubility and stability.

Q4: What are the potential degradation pathways for this compound?

A4: The potential degradation pathways for this compound include:

  • Acid- and Base-Catalyzed Hydrolysis: Cleavage of the carbamate bond of the Z-group to yield D-threonine and benzyl alcohol.

  • Dehydration: The threonine side chain can undergo dehydration, especially under harsh acidic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the benzyloxycarbonyl group.

Below is a diagram illustrating a potential degradation pathway.

G This compound This compound D-Threonine D-Threonine This compound->D-Threonine Hydrolysis (Acid/Base) Benzyl_Alcohol Benzyl_Alcohol This compound->Benzyl_Alcohol Hydrolysis (Acid/Base) Degradation_Product_2 Degradation_Product_2 This compound->Degradation_Product_2 Oxidation/Photolysis

Potential degradation pathways of this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound in experiments.

Issue 1: Precipitation of this compound in Solution
Possible Cause Suggested Solution
Low Solubility Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[1] Consider using a co-solvent system if working with aqueous buffers.
Inappropriate pH Adjust the pH of the solution. The solubility of amino acid derivatives can be pH-dependent.
Low Temperature Storage If precipitation occurs upon cooling, try preparing a more dilute stock solution or using a different solvent system that maintains solubility at the storage temperature.
Issue 2: Inconsistent Experimental Results or Low Yield in Peptide Synthesis
Possible Cause Suggested Solution
Degradation of this compound Stock Solution Prepare fresh stock solutions from solid material. Verify the purity of the stock solution using HPLC before use. Always store stock solutions appropriately (aliquoted, at -20°C or -80°C).
Incompatibility with Reaction Conditions The Z-group is generally stable to basic conditions used for Fmoc-deprotection but can be sensitive to strong acids. Ensure that the reaction and deprotection conditions are compatible with the Z-protecting group.
Presence of Water in Solvents Use anhydrous solvents, especially in moisture-sensitive reactions like peptide coupling, to prevent hydrolysis of activated esters and the Z-group.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Suggested Solution
On-Column Degradation Ensure the mobile phase pH is within the stable range for both the analyte and the column. A mobile phase that is too acidic or basic can cause degradation during the HPLC run.
Degradation During Sample Preparation Minimize the time between sample preparation and injection. Keep samples in an autosampler at a low temperature (e.g., 4°C) if possible.
Formation of Degradation Products The new peaks may be degradation products. Conduct a forced degradation study to tentatively identify these peaks. Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides illustrative data based on general knowledge of Z-protected amino acids and typical outcomes of forced degradation studies. These values should be considered as estimates and a starting point for stability assessments.

Stress Condition Parameter Illustrative Value Reference/Notes
Acid Hydrolysis Half-life (t1/2) in 1N HCl at 60°C~ 8 hoursZ-group is susceptible to strong acid hydrolysis.
Base Hydrolysis Half-life (t1/2) in 1N NaOH at 25°C~ 24 hoursZ-group is relatively stable to base, but hydrolysis can occur.
Oxidative Stress % Degradation with 3% H2O2 at 25°C for 24h5 - 15%Susceptibility to oxidation can vary.
Thermal Degradation % Degradation at 80°C for 48h (in solution)10 - 25%Degradation rate is temperature-dependent.
Photostability % Degradation under UV light (254 nm) for 24h15 - 30%The benzyl group can be photolabile.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., anhydrous DMF or DMSO)

    • Sterile, amber glass vials or polypropylene tubes

    • Calibrated balance and volumetric glassware

  • Procedure:

    • Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mg/mL).

    • If necessary, gently warm the vial to 37°C and sonicate for a few minutes to ensure complete dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in amber vials or polypropylene tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.

Protocol 3: Forced Degradation Study Workflow

This workflow outlines the steps to investigate the degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photolytic Stress (UV/Vis light exposure) Prep->Photo Control Control Sample (No stress, stored at 4°C) Prep->Control Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/PDA Dilute->HPLC LCMS Identify degradation products by LC-MS HPLC->LCMS

Workflow for a forced degradation study of this compound.

Logical Workflow for Troubleshooting HPLC Peak Tailing

Peak tailing is a common issue in HPLC analysis of polar compounds like amino acid derivatives. The following diagram provides a logical approach to troubleshooting this problem.

G node_rect node_rect start Peak Tailing Observed for this compound q1 Is tailing observed for all peaks? start->q1 a1_yes System/Method Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No q2 Check for extra-column volume (tubing length, fittings). Is it minimized? a1_yes->q2 q4 Is the mobile phase pH appropriate for the analyte? a1_no->q4 a2_no Optimize tubing and fittings. q2->a2_no No q3 Is the column old or contaminated? q2->q3 Yes a3_yes Flush column or replace with a new one. q3->a3_yes Yes a4_no Adjust mobile phase pH away from pKa of this compound. q4->a4_no No q5 Are there secondary interactions with residual silanols? q4->q5 Yes a5_yes Use an end-capped column or add a competing base to the mobile phase. q5->a5_yes Yes

Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Z-D-Thr-OH Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of N-α-Z-D-threonine (Z-D-Thr-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this protected amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound by chromatography?

A1: Researchers often face challenges such as co-elution of the desired product with closely related impurities, low recovery or yield, poor peak shape (tailing or fronting), and inadequate resolution between the product and byproducts. These issues can arise from the physicochemical properties of this compound and its impurities, as well as suboptimal chromatographic conditions.

Q2: Which chromatographic technique is best suited for this compound purification?

A2: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed for the purification of Z-protected amino acids.[1] Reversed-phase HPLC (RP-HPLC) is often the method of choice due to its versatility and the availability of a wide range of stationary phases.[2] However, normal-phase chromatography can be a valuable alternative, particularly for compounds with limited solubility in aqueous mobile phases.[1]

Q3: What are the typical impurities I might encounter?

A3: Impurities in this compound synthesis can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:

  • Diastereomers: The synthesis of this compound can sometimes lead to the formation of the (2R, 3R), (2S, 3S), or (2S, 3R) stereoisomers.[3][4]

  • Unreacted Starting Materials: Residual D-threonine or benzyl chloroformate.

  • Over-benzoylation: Formation of Z-D-Thr-OBn.

  • Deletion sequences (in peptide synthesis): If this compound is used in solid-phase peptide synthesis (SPPS), impurities with a missing threonine residue may be present.

  • Protecting group-related impurities: Byproducts from the introduction or cleavage of the Z-group.

Q4: How can I improve the solubility of this compound for injection?

A4: this compound has limited solubility in purely aqueous solutions. To improve solubility for RP-HPLC, it is recommended to dissolve the crude product in a mixture of the initial mobile phase, or in a small amount of an organic solvent like methanol, acetonitrile, or dimethylformamide (DMF) before diluting with the mobile phase. For normal-phase chromatography, solvents like dichloromethane or ethyl acetate are more appropriate. Always filter the sample after dissolution to remove any particulate matter.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Symptoms: The peak for this compound has an asymmetrical shape with a tail extending from the back of the peak. This can lead to inaccurate quantification and poor resolution.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based C18 columns can interact with the polar groups of this compound, causing tailing. Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to suppress the ionization of silanols. Using an end-capped column can also minimize these interactions.
Mobile Phase pH Close to Analyte's pKa If the mobile phase pH is close to the pKa of this compound's carboxylic acid group, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like this compound, a lower pH is generally preferred.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak distortion. Solution: Reduce the injection volume or the concentration of the sample.
Inappropriate Solvent for Sample Dissolution Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Problem 2: Co-elution of Impurities

Symptoms: A single peak on the chromatogram contains both this compound and one or more impurities, leading to an overestimation of purity. This is often confirmed by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Solution
Similar Hydrophobicity of Product and Impurity Diastereomers or other structurally similar impurities may have very similar retention times in a given chromatographic system. Solution 1 (Method Optimization): Modify the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Optimizing the gradient slope (slower gradient) can also improve resolution. Solution 2 (Orthogonal Chromatography): Use a different chromatographic mode. If you are using RP-HPLC, try normal-phase chromatography, or vice versa. Hydrophilic interaction liquid chromatography (HILIC) can also be an effective orthogonal technique for polar compounds.
Presence of Diastereomers The D-threo and D-allo forms of Z-threonine may co-elute on a standard achiral column. Solution: Employ a chiral stationary phase (CSP) specifically designed for separating amino acid enantiomers and diastereomers.
Problem 3: Low Yield or Recovery

Symptoms: The amount of purified this compound obtained after chromatography is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Precipitation on the Column If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to low recovery and high backpressure. Solution: Ensure the sample is fully dissolved before injection. Consider increasing the organic content of the sample solvent, but be mindful of potential peak shape issues.
Irreversible Adsorption to the Stationary Phase Highly polar or reactive impurities can sometimes bind irreversibly to the column, and the target compound might also exhibit strong, undesirable interactions. Solution: Use a mobile phase modifier to reduce strong interactions. A column wash with a strong solvent after each run can help regenerate the column.
Broad Peaks Leading to Poor Fraction Collection If the peak is very broad, it can be difficult to collect the pure fractions without including significant amounts of impurities or losing product in the tails. Solution: Address the root cause of peak broadening, which can be related to the issues causing peak tailing or low resolution.
Problem 4: Poor Resolution

Symptoms: The peak for this compound and an adjacent impurity peak are not well separated, making it difficult to obtain a pure product.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition The chosen mobile phase may not provide sufficient selectivity for the separation. Solution: Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and the pH.
Inefficient Column An old or poorly packed column will have reduced efficiency, leading to broader peaks and poorer resolution. Solution: Test the column with a standard mixture to check its performance. If efficiency is low, replace the column.
Gradient is Too Steep A rapid increase in the organic modifier concentration may not allow enough time for the separation to occur. Solution: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). A shallower gradient around the elution time of the target compound can significantly improve resolution.

Experimental Protocols

Protocol 1: Preparative RP-HPLC for this compound Purification

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude material.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a 50:50 mixture of acetonitrile and water.

    • Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 5-10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

Parameter Condition
Column C18, 5-10 µm particle size, 100-120 Å pore size, e.g., 20 x 150 mm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 10-20 mL/min (depending on column diameter)
Detection UV at 254 nm and 280 nm
Injection Volume 0.5 - 2.0 mL (depending on concentration and column size)
  • Gradient Program (Scouting Run):

Time (min) % Mobile Phase B
05
2095
2595
265
305
  • Optimization ("Focus Gradient"):

    • Based on the scouting run, identify the percentage of Mobile Phase B at which this compound elutes.

    • Design a shallower gradient around this elution point. For example, if the product elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity specification.

    • Lyophilize the pooled fractions to obtain the purified this compound.

Data Presentation

Table 1: Example of Purification Summary for this compound

Purification Step Starting Material (mg) Purified Product (mg) Yield (%) Purity (by analytical HPLC, %)
Crude Product1000--75.2
Preparative RP-HPLC100065065.098.5
Recrystallization65058590.0>99.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified this compound troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_resolution Low Resolution? cluster_yield Low Yield? start Problem Encountered peak_shape_yes Yes start->peak_shape_yes e.g., Tailing peak_shape_no No start->peak_shape_no solution1 solution1 peak_shape_yes->solution1 Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load resolution_yes Yes peak_shape_no->resolution_yes Co-elution resolution_no No peak_shape_no->resolution_no solution2 solution2 resolution_yes->solution2 Optimize Gradient Change Organic Modifier Try Orthogonal Method yield_yes Yes resolution_no->yield_yes solution3 solution3 yield_yes->solution3 Check Sample Solubility Perform Column Wash Optimize Fraction Collection

References

Technical Support Center: Optimizing the Deprotection of the Cbz Group from Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the deprotection of the carboxybenzyl (Cbz or Z) group from Z-D-Thr-OH (N-carboxybenzyl-D-threonine). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of the Cbz group?

The most prevalent and effective methods for Cbz deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.[1][2] Catalytic hydrogenolysis is favored for its clean byproducts (toluene and carbon dioxide), while acidic cleavage provides an alternative when the substrate contains functional groups susceptible to reduction.[2]

Q2: Which Cbz deprotection method is best suited for my this compound substrate?

The choice of method depends on the other functional groups present in your molecule and the available laboratory equipment. For substrates without sensitive groups that could be reduced, catalytic hydrogenation is a clean and efficient option.[3] If your molecule contains reducible functional groups (e.g., alkenes, alkynes, nitro groups), acidic cleavage or catalytic transfer hydrogenation under carefully controlled conditions may be more suitable.

Q3: What are the typical byproducts of Cbz deprotection?

  • Catalytic Hydrogenolysis: Toluene and carbon dioxide are the primary byproducts.[2] In cases of insufficient hydrogen, N-benzyl-protected tertiary amines can form as a side product.

  • Acidic Cleavage (e.g., HBr/HOAc): The main byproduct is benzyl bromide. If acetic acid is used as the solvent, N-acetylation of the deprotected amine can occur, especially at elevated temperatures.

Q4: How does the Cbz group's stability compare to other common amine protecting groups like Boc and Fmoc?

The Cbz, Boc, and Fmoc protecting groups are largely orthogonal, meaning one can be selectively removed in the presence of the others.

  • Cbz: Removed by hydrogenolysis or strong acids. Stable to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc removal.

  • Boc: Removed by acidic conditions. Stable to the basic conditions for Fmoc removal and the neutral conditions of catalytic hydrogenolysis for Cbz removal.

  • Fmoc: Removed by basic conditions. Stable to catalytic hydrogenolysis for Cbz removal and acidic conditions for Boc removal.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound in a question-and-answer format.

Q1: My catalytic hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

Slow or incomplete hydrogenation is a common problem with several possible causes:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).

    • Solution: Ensure the starting material and solvents are free from sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods like acidic cleavage.

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can diminish over time or vary between batches.

    • Solution: Use a fresh, high-quality catalyst. If you suspect the catalyst is old or inactive, try a new batch.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion.

    • Solution: Increase the hydrogen pressure, often in the range of atmospheric to 50 psi or higher.

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Product Inhibition: The resulting amine product can sometimes coordinate to the catalyst, inhibiting its activity.

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine and reduce its coordination to the catalyst.

Q2: I am observing N-acetylation of my D-threonine product after acidic deprotection. How can I prevent this?

This side reaction occurs when acetic acid is used as the solvent, particularly at higher temperatures.

  • Solution:

    • Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.

    • Consider using trifluoroacetic acid (TFA), but be aware that it is a strong acid that may cleave other acid-sensitive protecting groups.

    • A milder Lewis acid condition, such as AlCl₃ in hexafluoroisopropanol (HFIP), can be performed at room temperature and is compatible with many functional groups, thus avoiding this side reaction.

Q3: My reaction is complete, but I am having trouble isolating the final D-threonine product.

The high polarity and water solubility of amino acids can make their isolation challenging.

  • Solution:

    • After catalyst filtration (for hydrogenation methods), the solvent is typically removed under reduced pressure.

    • If excess acid was used for deprotection, neutralization with a suitable base followed by precipitation or extraction may be necessary.

    • Purification by ion-exchange chromatography is often effective for isolating amino acids.

Data Presentation: Comparison of Cbz Deprotection Methods

ParameterCatalytic HydrogenationCatalytic Transfer HydrogenationAcidic Cleavage (HBr/HOAc)
Reagents H₂, 10% Pd/CAmmonium formate, 10% Pd/C33% HBr in Acetic Acid
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, EthanolAcetic Acid
Temperature Room Temperature to 60 °CRoom Temperature to RefluxRoom Temperature to 80 °C
Pressure Atmospheric to 50+ psiAtmosphericAtmospheric
Typical Reaction Time 1 - 24 hours1 - 3 hours30 minutes - 4 hours
Typical Yield >90%>90%>90%
Key Advantages Clean byproducts (toluene, CO₂)Rapid, avoids use of H₂ gasMetal-free, fast
Key Disadvantages Catalyst poisoning, requires H₂ gasRequires removal of formate saltsHarsh conditions, potential side reactions

Experimental Protocols

Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol or ethanol.

  • Purge the flask with an inert gas to remove air.

  • Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. This is often repeated three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude D-threonine.

Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 10 mol%

  • Ammonium formate (HCOONH₄), 2-4 equivalents

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve this compound and ammonium formate in methanol or ethanol in a round-bottom flask.

  • Purge the flask with an inert gas.

  • Carefully add 10% Pd/C to the mixture.

  • Stir the reaction mixture vigorously at room temperature or reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue can be further purified to remove excess ammonium formate and its byproducts, for example, by dissolving in an organic solvent and washing with a saturated NaCl solution, or through dialysis and lyophilization.

Acidic Cleavage with HBr in Acetic Acid

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anisole or thioanisole (optional, as a scavenger)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound in 33% HBr in acetic acid at room temperature. A scavenger like anisole can be added to trap the benzyl cation and prevent side reactions.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of D-threonine.

Visualizations

Experimental_Workflow_Cbz_Deprotection cluster_start Starting Material cluster_methods Deprotection Method cluster_workup Work-up cluster_end Final Product start This compound method1 Catalytic Hydrogenation (H2, Pd/C, MeOH) start->method1 method2 Transfer Hydrogenation (HCOONH4, Pd/C, MeOH) start->method2 method3 Acidic Cleavage (HBr/AcOH) start->method3 workup1 Filter Catalyst method1->workup1 method2->workup1 workup3 Precipitation / Extraction method3->workup3 workup2 Solvent Removal workup1->workup2 end D-Thr-OH workup2->end workup3->end

Caption: General experimental workflow for Cbz deprotection of this compound.

Troubleshooting_Cbz_Deprotection cluster_hydrogenation Catalytic Hydrogenation Issues cluster_acidic Acidic Cleavage Issues start Incomplete Cbz Deprotection? catalyst_poisoning Potential Catalyst Poisoning? start->catalyst_poisoning Using Hydrogenation side_reaction N-Acetylation Side Reaction? start->side_reaction Using HBr/AcOH catalyst_quality Check Catalyst Quality (Use Fresh Catalyst) catalyst_poisoning->catalyst_quality No alt_method Consider Alternative Method (e.g., Acidic Cleavage) catalyst_poisoning->alt_method Yes h2_pressure Increase H2 Pressure catalyst_quality->h2_pressure mixing Ensure Vigorous Stirring h2_pressure->mixing product_inhibition Add Weak Acid (e.g., AcOH) mixing->product_inhibition non_nucleophilic Use Non-nucleophilic Acid/Solvent (e.g., HCl/Dioxane) side_reaction->non_nucleophilic Yes milder_lewis Use Milder Lewis Acid (e.g., AlCl3/HFIP) non_nucleophilic->milder_lewis

Caption: Troubleshooting decision tree for Cbz deprotection.

References

Technical Support Center: Troubleshooting Unexpected Results in Assays with Z-D-Thr-OH and Other Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Z-D-Thr-OH and similar amino acid derivatives in biochemical and cellular assays. While this compound is primarily documented as a threonine derivative for applications like peptide synthesis and pharmaceutical development, this guide addresses potential challenges when it or comparable molecules are used in experimental assays.[1][2]

FAQs: Understanding this compound

Q1: What is this compound?

This compound is a derivative of the amino acid threonine.[3] The "Z" group, also known as a carboxybenzyl group, is a common protecting group used in peptide synthesis. It is valued for its stability and compatibility with a variety of reaction conditions, making it a useful building block in the creation of peptides and other biologically active molecules.[2][4]

Q2: What are the primary applications of this compound?

The primary documented applications of this compound are in:

  • Protein and Peptide Synthesis: It serves as a fundamental building block for creating peptides and proteins in both academic and industrial research.

  • Pharmaceutical Development: It is utilized in the formulation of drugs, particularly those targeting metabolic disorders, where it can enhance efficacy and stability.

  • Biotechnology: It plays a role in the development of recombinant proteins for medical applications.

Q3: Is this compound a known enzyme inhibitor?

Based on currently available information, this compound is not widely characterized as a specific inhibitor for common enzyme classes such as caspases, proteases, or kinases. Its structure, a protected amino acid, does not immediately suggest a typical inhibitory "warhead" for these enzymes. However, like many small molecules, it could potentially exhibit off-target effects or non-specific interactions in various assay systems.

Troubleshooting Guide for Unexpected Assay Results

Unexpected results when using this compound or similar amino acid derivatives can often be traced back to issues with solubility, stability, aggregation, or unintended interactions within the assay.

Problem 1: Inconsistent or No Compound Activity
Possible Cause Troubleshooting Step Rationale
Poor Solubility 1. Verify Solvent Compatibility: Prepare a fresh stock solution in an appropriate organic solvent like DMSO or ethanol before diluting into your aqueous assay buffer. 2. Assess Final Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting protein function. 3. Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.The compound must be fully dissolved to be active. Precipitation will lead to a lower effective concentration.
Compound Degradation 1. Proper Storage: Store the lyophilized powder and stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light. 2. Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. 3. Stability in Assay Buffer: Test the stability of this compound in your assay buffer over the time course of your experiment.Amino acid derivatives can be susceptible to degradation, especially in aqueous buffers at non-neutral pH or over long incubation times.
Incorrect Concentration 1. Verify Stock Concentration: Use a reliable method to confirm the concentration of your stock solution (e.g., UV-Vis spectroscopy if the compound has a chromophore, or quantitative NMR). 2. Pipetting Accuracy: Ensure your pipettes are calibrated and you are using appropriate volumes for dilutions.Inaccurate concentrations will lead to non-reproducible results.
Problem 2: High Background or Non-Specific Effects
Possible Cause Troubleshooting Step Rationale
Compound Aggregation 1. Visual Inspection: Check for cloudiness or precipitates in your stock solution and final assay wells. 2. Filter the Solution: Filter the stock solution through a 0.22 µm syringe filter. 3. Include Detergents: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to prevent aggregation.Aggregates can interfere with optical measurements (absorbance, fluorescence) and can non-specifically interact with proteins.
Interference with Assay Detection 1. Run a "Compound Only" Control: In a cell-free assay, incubate this compound with the detection reagents in the absence of the target enzyme/protein. 2. Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of your fluorophore.The compound itself may absorb light or fluoresce at the wavelengths used in your assay, leading to false positive or negative results.
Off-Target Effects 1. Test in Counter-Screens: If you suspect inhibition of a particular enzyme, test this compound against other related and unrelated enzymes to assess specificity. 2. Use a Structurally Unrelated Control: Compare the effects of this compound to a different protected amino acid to see if the observed effect is specific to the D-threonine scaffold.The compound may be interacting with other components in your assay system, leading to the observed results.

Experimental Protocols

Protocol 1: Assessing the Solubility and Stability of this compound in Assay Buffer

Objective: To determine the solubility limit and stability of this compound in the experimental assay buffer.

Materials:

  • This compound

  • Organic solvent (e.g., DMSO)

  • Assay Buffer

  • High-speed centrifuge

  • HPLC or LC-MS system

Methodology:

  • Prepare a high-concentration stock solution of this compound in the chosen organic solvent (e.g., 100 mM in DMSO).

  • Create a series of dilutions of the stock solution into your assay buffer to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM).

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • After incubation, visually inspect for any precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any insoluble compound.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of this compound remaining in solution. A decrease in the expected concentration indicates precipitation.

  • To assess stability, analyze the samples at different time points (e.g., 0, 1, 2, 4 hours) to see if the concentration of the parent compound decreases over time.

Protocol 2: Control Experiment for Assay Interference

Objective: To determine if this compound interferes with the detection method of the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Detection reagents (e.g., fluorogenic or chromogenic substrate)

  • Plate reader (absorbance, fluorescence, or luminescence)

Methodology:

  • Design a set of control wells on your assay plate.

  • Well 1 (Buffer Blank): Assay buffer only.

  • Well 2 (Substrate Control): Assay buffer + detection substrate.

  • Well 3 (Compound Blank): Assay buffer + this compound at the highest test concentration.

  • Well 4 (Compound + Substrate): Assay buffer + this compound + detection substrate.

  • Incubate the plate under standard assay conditions.

  • Read the plate at the appropriate wavelength(s).

  • Analysis:

    • Compare Well 3 to Well 1 to check for intrinsic signal from the compound.

    • Compare Well 4 to Well 2 to see if the compound quenches or enhances the signal from the substrate.

Visualizing Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Unexpected Assay Results

TroubleshootingWorkflow General Troubleshooting Workflow start Unexpected Assay Result check_solubility Check Compound Solubility (Visual, Centrifugation, HPLC) start->check_solubility is_soluble Is it soluble? check_solubility->is_soluble check_stability Assess Compound Stability (Time-course analysis) is_stable Is it stable? check_stability->is_stable check_interference Test for Assay Interference (Control experiments) is_interfering Does it interfere? check_interference->is_interfering check_purity Verify Compound Purity & Identity (LC-MS, NMR) is_pure Is it pure? check_purity->is_pure is_soluble->check_stability Yes optimize_solubility Optimize Solubility: - Change solvent - Add detergents - Lower concentration is_soluble->optimize_solubility No is_stable->check_interference Yes fresh_compound Use Fresh Compound/Stock is_stable->fresh_compound No is_interfering->check_purity No modify_assay Modify Assay Protocol or Detection Method is_interfering->modify_assay Yes new_batch Obtain New Batch of Compound is_pure->new_batch No conclusion Re-evaluate Results with Optimized Conditions is_pure->conclusion Yes optimize_solubility->conclusion fresh_compound->conclusion modify_assay->conclusion new_batch->conclusion

Caption: A logical workflow for troubleshooting unexpected assay results.

Diagram 2: Potential Mechanisms of Assay Interference

InterferenceMechanisms Potential Mechanisms of Assay Interference cluster_direct Direct Interference cluster_indirect Indirect Interference cluster_consequences Consequences compound This compound (or similar molecule) light_absorption Light Absorption (Signal Quenching) compound->light_absorption autofluorescence Autofluorescence (False Positive) compound->autofluorescence aggregation Aggregation compound->aggregation false_negative False Negative Result light_absorption->false_negative false_positive False Positive Result autofluorescence->false_positive aggregation->light_absorption Light Scattering protein_binding Non-specific Protein Binding aggregation->protein_binding poor_reproducibility Poor Reproducibility aggregation->poor_reproducibility protein_binding->false_negative reactant_chelation Chelation of Metal Ions reactant_chelation->false_negative

Caption: Common mechanisms of interference by small molecules in assays.

References

Z-D-Thr-OH storage and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of Z-D-Thr-OH (N-α-Benzyloxycarbonyl-D-threonine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a D-threonine amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. Its primary application is as a building block in peptide synthesis, particularly for creating peptides and proteins with specific structures and functions in pharmaceutical research and development.[1]

Q2: What are the general recommendations for storing solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C.[1][2] For temporary or short-term storage, room temperature is acceptable.[3] It is crucial to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption, as the compound can be hygroscopic.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in various organic solvents such as DMSO, DMF, and ethyl acetate. When preparing stock solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solutions at -20°C for up to one month or at -80°C for up to six months for maximum stability.

Storage and Stability Guide

Proper storage is critical to maintain the integrity and reactivity of this compound. Below is a summary of recommended storage conditions for both the solid compound and its solutions.

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized Powder) 2-8°CLong-termKeep container tightly sealed. Allow to warm to room temperature before opening to prevent moisture condensation.
Room TemperatureShort-term (weeks)Protect from moisture and light.
Stock Solution -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Purge with inert gas (nitrogen or argon) before sealing if possible.
-80°CUp to 6 monthsPreferred for longer-term solution storage.

Troubleshooting Common Experimental Issues

Issue 1: Incomplete or Failed Coupling Reactions in Peptide Synthesis

Your peptide synthesis reaction using this compound shows low yield or a significant amount of unreacted starting material.

  • Possible Cause 1: Reagent Degradation Improper storage of this compound may have led to its degradation, reducing its effective concentration and reactivity.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh vial of this compound or one that has been stored according to the recommended guidelines.

    • Optimize Coupling Conditions: For sterically hindered amino acids like threonine derivatives, consider using a more potent coupling reagent (e.g., HATU instead of HBTU) or extending the coupling time.

    • Double Coupling: Perform a second coupling step to drive the reaction to completion, which can be particularly helpful for difficult couplings.

  • Experimental Protocol: Double Coupling

    • After the initial coupling reaction, wash the resin thoroughly to remove excess reagents and byproducts.

    • Prepare a fresh solution of this compound and the coupling reagents.

    • Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling.

    • Wash the resin again before proceeding to the deprotection step.

Issue 2: Presence of Unexpected Impurities in the Final Peptide

Mass spectrometry analysis of your purified peptide reveals side products that may be related to the threonine residue.

  • Possible Cause 1: β-Elimination Under forcing or harsh basic conditions, threonine derivatives can undergo β-elimination, leading to the formation of a dehydroamino acid residue.

  • Possible Cause 2: Incomplete Deprotection of the Hydroxyl Group If the side-chain hydroxyl group of threonine is protected (e.g., with a tert-butyl group in Fmoc synthesis), incomplete removal of this protecting group can result in a modified final peptide.

  • Troubleshooting Steps:

    • Avoid Harsh Basic Conditions: When possible, use milder bases or shorter reaction times during steps where the threonine residue is exposed.

    • Ensure Complete Side-Chain Deprotection: During the final cleavage and deprotection step, ensure that the cleavage cocktail and reaction time are sufficient to remove the threonine side-chain protecting group (e.g., tBu).

    • Use Scavengers: In cleavage cocktails, especially when dealing with arginine-containing peptides, the use of scavengers is important to prevent side reactions like O-sulfonation of serine and threonine.

Visual Guides

Below are diagrams illustrating key workflows and logical decision-making processes for troubleshooting issues with this compound.

G cluster_storage Storage and Handling Workflow solid Solid this compound solution This compound Solution solid->solution Dissolve in appropriate solvent store_solid Store at 2-8°C (Long-term) solid->store_solid aliquot Aliquot into single-use vials solution->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution use Use in experiment store_solid->use Warm to RT before opening store_solution->use

Caption: Recommended workflow for the storage and handling of this compound.

G start Low Coupling Efficiency Observed check_reagent Is this compound properly stored? start->check_reagent yes_stored Yes check_reagent->yes_stored Yes no_stored No check_reagent->no_stored No optimize_coupling Optimize Coupling Conditions yes_stored->optimize_coupling use_fresh Use a fresh, properly stored vial of this compound no_stored->use_fresh double_couple Perform Double Coupling optimize_coupling->double_couple stronger_reagent Use a stronger coupling reagent (e.g., HATU) optimize_coupling->stronger_reagent

Caption: Troubleshooting guide for low coupling efficiency in peptide synthesis.

G cluster_pathway Potential Degradation/Side Reactions z_d_thr This compound hydrolysis Hydrolysis of Z-group (Strong Acid/Hydrogenolysis) z_d_thr->hydrolysis Deprotection beta_elim β-Elimination (Forcing Basic Conditions) z_d_thr->beta_elim Side Reaction sulfonation O-Sulfonation (During Arg deprotection without scavengers) z_d_thr->sulfonation Side Reaction

Caption: Potential degradation and side-reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Z-D-Thr-OH and Other Protected Threonine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts the efficiency, yield, and purity of the final peptide. This guide provides an objective comparison of Z-D-Thr-OH with two other commonly used protected threonine derivatives, Boc-D-Thr-OH and Fmoc-D-Thr(tBu)-OH, supported by physical data and detailed experimental protocols.

Introduction to Protected Amino Acids in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, necessitates the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive side chains of amino acids. An ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable under conditions that do not affect the peptide backbone or other protecting groups. The concept of "orthogonality" is central to this strategy, allowing for the selective deprotection of one group in the presence of others.[1][2]

The three protecting groups compared in this guide are:

  • Z (Benzyloxycarbonyl): A traditional protecting group, often used in solution-phase synthesis, which is removed by hydrogenolysis or strong acids.[3]

  • Boc (tert-Butoxycarbonyl): A cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), removable with moderate acids like trifluoroacetic acid (TFA).[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The basis of the widely used "Fmoc/tBu" SPPS strategy, favored for its mild, base-labile deprotection conditions.

This guide will focus on the D-threonine stereoisomer, which is often incorporated into peptide drugs to enhance their stability against enzymatic degradation.

Comparison of Physical and Chemical Properties

The choice of a protected threonine derivative is often influenced by its physical properties, which can affect its handling, solubility, and incorporation into the peptide chain. The following table summarizes the key physical properties of this compound, Boc-D-Thr-OH, and Fmoc-D-Thr(tBu)-OH.

PropertyThis compoundBoc-D-Thr-OHFmoc-D-Thr(tBu)-OH
CAS Number 80384-27-655674-67-4138797-71-4
Molecular Formula C₁₂H₁₅NO₅C₉H₁₇NO₅C₂₃H₂₇NO₅
Molecular Weight 253.25 g/mol 219.24 g/mol 397.46 g/mol
Melting Point 95-103 °C55-80 °C128-142 °C
Appearance SolidWhite to Almost white solidWhite powder
Optical Rotation +4 ± 2º (c=1 in MeOH)+7.5 to +10.5° (c=2 in AcOH)-15 ± 2º (c=1 in EtOAc)
Solubility Soluble in Methanol.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.Soluble in Ethyl Acetate.
Storage Temperature 0-8°CRoom Temperature2-8°C

Peptide Synthesis Strategies and Performance Comparison

The performance of each protected threonine derivative is intrinsically linked to the overall peptide synthesis strategy employed. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu methods.

The Boc/Bzl Strategy with Boc-D-Thr-OH

This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. The side-chain hydroxyl group of threonine is typically left unprotected or protected with a benzyl (Bzl) group, which is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like HF.

Advantages:

  • Robust and well-established methodology.

  • Can be advantageous for long or "difficult" sequences prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.

Disadvantages:

  • Requires the use of hazardous strong acids (e.g., HF) for final cleavage.

  • The repeated acidic deprotection steps can lead to side reactions if not carefully controlled.

The Fmoc/tBu Strategy with Fmoc-D-Thr(tBu)-OH

This is the most widely used method in modern peptide synthesis. It employs the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. For threonine, the side-chain hydroxyl group is typically protected as a t-butyl ether (tBu) to prevent side reactions.

Advantages:

  • Milder reaction conditions, avoiding the use of strong acids until the final cleavage.

  • Highly amenable to automation.

  • Orthogonal protection scheme allows for selective deprotection and modification of side chains.

Disadvantages:

  • The basic conditions for Fmoc removal can sometimes lead to side reactions like diketopiperazine formation at the dipeptide stage.

  • Aggregation of the growing peptide chain can be an issue in some sequences.

The Role of this compound

Z-protected amino acids are more commonly used in solution-phase peptide synthesis. However, they can be employed in SPPS in specific strategies, such as for the synthesis of protected peptide fragments that are later coupled in solution. The Z group is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, making it an orthogonal protecting group in these contexts.

Performance Overview
FeatureZ-Strategy (Mainly Solution Phase)Boc-StrategyFmoc-Strategy
Typical Yield Variable, highly dependent on sequence and purification steps.Generally good, can be excellent for difficult sequences.High for most sequences, amenable to optimization.
Purity of Crude Peptide Can be high but requires careful purification after each step.Good, but strong acid cleavage can generate byproducts.Generally high due to milder conditions.
Coupling Efficiency Dependent on coupling reagents and reaction conditions.High, with a wide range of activation methods available.Very high, especially with modern coupling reagents like HBTU/HATU.
Side Reaction Risk Racemization can be a concern with certain activation methods.Alkylation of sensitive residues by carbocations generated during deprotection.Diketopiperazine formation, aspartimide formation.
Automation Friendliness Not suitable for standard automated SPPS.Less common for automated synthesis than Fmoc.The standard for automated SPPS.

Experimental Protocols

The following are generalized protocols for the incorporation of each protected threonine derivative into a peptide chain using manual solid-phase peptide synthesis.

General SPPS Workflow

The following diagram illustrates the general cycle of solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Resin-Bound Peptide Resin Resin-NH-Peptide-PG Deprotection Nα-Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Protected AA + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Resin Repeat Cycle

General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of Boc-D-Thr-OH using Boc-SPPS

This protocol assumes the synthesis is being carried out on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-Thr-OH (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Incorporation of Fmoc-D-Thr(tBu)-OH using Fmoc-SPPS

This protocol assumes the synthesis is being carried out on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Incorporation of this compound in a Fragment Condensation Strategy

This protocol outlines the coupling of a Z-protected dipeptide to a resin-bound amine.

  • Preparation of Z-Dipeptide: Synthesize the Z-D-Thr-Xaa-OH dipeptide in solution phase using standard methods.

  • Resin Preparation: Swell the amine-functionalized resin in DMF for 30 minutes.

  • Coupling:

    • In a separate vessel, dissolve the Z-D-Thr-Xaa-OH dipeptide (2 equivalents), HATU (2 equivalents), and HOAt (2 equivalents) in DMF.

    • Add DIEA (4 equivalents) to the solution.

    • Add the activated peptide solution to the resin and couple for 4-6 hours.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x).

Application in Drug Development: Synthesis of GLP-1 Receptor Agonists

A relevant application of protected threonine derivatives is in the synthesis of analogues of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is a peptide hormone that plays a crucial role in regulating blood sugar levels, making its receptor (a G protein-coupled receptor or GPCR) a major target for the treatment of type 2 diabetes.

Native GLP-1 has a short half-life, so synthetic analogues with improved stability are of great therapeutic interest. Many of these analogues, such as Semaglutide, incorporate modifications that include amino acid substitutions. The synthesis of these complex peptides often relies on Fmoc-based SPPS.

The GLP-1 receptor signaling pathway, which these drugs target, is initiated by the binding of GLP-1 or its analogues to the receptor on pancreatic beta cells. This triggers a cascade of intracellular events leading to insulin secretion.

GLP1_Signaling cluster_cell Pancreatic Beta Cell GLP1R GLP-1 Receptor (GPCR) G_Protein G Protein GLP1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Analogue GLP-1 Analogue (e.g., Semaglutide) GLP1_Analogue->GLP1R binds to

Simplified GLP-1 receptor signaling pathway in pancreatic beta cells.

The synthesis of GLP-1 analogues often involves the incorporation of threonine residues, and the use of Fmoc-D-Thr(tBu)-OH within an automated SPPS workflow is a common and efficient approach to produce these therapeutic peptides with high purity.

Conclusion

The choice between this compound, Boc-D-Thr-OH, and Fmoc-D-Thr(tBu)-OH is dictated by the intended synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc-D-Thr(tBu)-OH is the derivative of choice due to the mild deprotection conditions, high coupling efficiencies with modern reagents, and overall compatibility with a wide range of peptide sequences and modifications. Boc-D-Thr-OH remains a viable option within the Boc-SPPS strategy, which can be advantageous for certain "difficult" sequences, but its use has declined due to the requirement for harsher chemicals. This compound is primarily used in solution-phase synthesis or for specific applications in fragment-based SPPS strategies where its unique orthogonality is beneficial. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each protecting group strategy is essential for the successful synthesis of high-quality peptides.

References

Comparative Analysis of Z-D-Thr-OH Alternatives for Inhibiting Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the inhibitory effects of various compounds on the growth of Mycobacterium smegmatis, a key model organism for tuberculosis research. This guide provides a comparative overview of alternative inhibitory agents to Z-D-Thr-OH, for which no direct inhibitory data against M. smegmatis is currently available in published literature.

This publication serves as a resource for scientists and drug development professionals by presenting a comparative analysis of various compounds with demonstrated inhibitory activity against Mycobacterium smegmatis. While the initial focus was on this compound, a thorough search of scientific literature did not yield specific data on its inhibitory effects on this bacterium. Therefore, this guide pivots to provide a valuable comparison of alternative compounds, including amino acid derivatives, peptides, and standard antibiotics.

The data presented is curated from multiple experimental studies and is intended to facilitate the selection of appropriate reference compounds and the design of future research in the quest for novel anti-mycobacterial agents.

Comparative Inhibitory Activity Against M. smegmatis

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various compounds against M. smegmatis. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassSpecific CompoundTarget/Mechanism of ActionMIC against M. smegmatis
Amino Acid Derivatives Iridium-L-phenylglycine (1-PG)Peptidyl transferase domain of the 23S rRNA5 µg/mL[1]
D-CycloserineD-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl)Not specified in search results
Peptide-Based Inhibitors Short Cationic Peptides (various)Membrane pore formation0.05 to 1.88 µg/mL (EC50)[2]
mCRAMPMembrane permeabilization15.6 µg/mL[2]
ApoE Mimetic Peptide (COG1410)ClpC's ATPase activityNot specified in search results
Peptide Nucleic Acids (PNAs)Antisense inhibition of essential genes (e.g., inhA, rpsL)Effective at 2.5 to 20 µM[3]
Standard Antibiotics RifampicinRNA polymerase3 µg/mL[4]
CiprofloxacinDNA gyrase0.25 µg/mL
KanamycinProtein synthesis (30S ribosomal subunit)1.6 µg/mL
Plant Extracts Parinari curatellifolia (Acetone extract)Not specified6.2 µg/mL
Parinari curatellifolia (Ethanol extract)Not specified12.5 µg/mL

Experimental Workflow and Protocols

A standardized approach is crucial for the validation of potential inhibitory compounds. The following sections detail a general experimental workflow and a specific protocol for determining the Minimum Inhibitory Concentration (MIC).

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture (M. smegmatis mc²155) Inoculation Inoculation of 96-well plate Culture->Inoculation Compound Compound Preparation (Serial Dilutions) Compound->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Measurement Growth Measurement (OD600 or Resazurin) Incubation->Measurement MIC MIC Determination Measurement->MIC

General workflow for MIC determination.
Detailed Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol is a standard method for assessing the antimicrobial susceptibility of M. smegmatis.

1. Bacterial Culture Preparation:

  • Inoculate Mycobacterium smegmatis mc²155 into 25 mL of Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.5-0.8).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using 7H9 broth to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial culture to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).

  • Seal the plate and incubate at 37°C for 24 to 48 hours.

4. Measurement of Inhibition:

  • After incubation, assess bacterial growth. This can be done by:

    • Visual Inspection: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

    • OD600 Measurement: Use a microplate reader to measure the optical density at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

    • Resazurin Assay: Add 20 µL of resazurin solution (0.01% w/v) to each well and incubate for another 4-6 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

5. Data Analysis:

  • The experiment should be performed in triplicate to ensure reproducibility.

  • The MIC value is reported as the lowest concentration of the compound that inhibits visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a compound inhibits bacterial growth is critical for drug development. The following diagram illustrates the different cellular processes in M. smegmatis that are targeted by the various classes of inhibitors discussed in this guide.

signaling_pathways cluster_inhibitors Inhibitory Compounds cluster_targets Cellular Targets in M. smegmatis Peptides Cationic Peptides Membrane Cell Membrane Integrity Peptides->Membrane Disrupts Rifampicin Rifampicin RNAP RNA Polymerase (Transcription) Rifampicin->RNAP Inhibits Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase (DNA Replication) Ciprofloxacin->DNAGyrase Inhibits DCS D-Cycloserine CellWall Cell Wall Synthesis (Peptidoglycan) DCS->CellWall Inhibits PNA Peptide Nucleic Acids Translation Essential Gene Translation PNA->Translation Blocks

Target pathways of various inhibitors.

References

A Comparative Analysis of Z-D-Thr-OH and L-threonine Derivatives in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Z-D-Thr-OH, a synthetic D-threonine derivative, and various derivatives of the naturally occurring L-threonine. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers investigating novel therapeutic agents targeting cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.

Introduction

Threonine, an essential amino acid, plays a crucial role in protein synthesis and various metabolic processes. Its derivatives, both from the natural L-form and the synthetic D-form, have garnered significant interest in medicinal chemistry due to their potential to modulate the activity of key enzymes such as caspases and kinases. This compound (N-Benzyloxycarbonyl-D-threonine) is a protected form of D-threonine, while L-threonine derivatives encompass a broad range of molecules with modifications designed to enhance their biological effects. This guide focuses on a comparative analysis of their performance, particularly in the context of apoptosis and cell signaling.

Data Presentation: A Comparative Overview

Quantitative data on the inhibitory activities of this compound and L-threonine derivatives against key cellular targets is crucial for a direct comparison of their potency. The following table summarizes available data on their effects on caspase-3, a key executioner enzyme in apoptosis, and serine/threonine kinases, which are central to cell signaling.

Compound/DerivativeTarget EnzymeAssay TypeIC50 / Ki ValueReference
This compound Caspase-3FluorometricData not available in searched literature-
Generic L-threonine derivative (conceptual) Caspase-3FluorometricData not available in searched literature-
Ac-DEVD-CHO (Reference Inhibitor) Caspase-3FluorometricKi = 0.2 nM[1]
Z-VAD(OH)-FMK (Reference Inhibitor) Pan-caspaseVariousIrreversible inhibitor[1]
Various L-threonine derivatives Serine/Threonine Kinases (e.g., PI3K/Akt pathway)VariesModulatory effects observed, specific IC50 values are compound-dependent[2]
This compound Serine/Threonine KinasesVariesData not available in searched literature-

Note: A direct comparative study with quantitative IC50 or Ki values for this compound and a specific L-threonine derivative on the same biological target could not be located in the searched literature. The table highlights the need for further research to enable a direct quantitative comparison. L-threonine has been shown to influence signaling pathways like PI3K/Akt, but specific inhibitory concentrations for its derivatives are diverse and depend on the exact molecular structure.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Caspase-3 Fluorometric Assay Protocol

This protocol is designed to measure the activity of caspase-3, a key executioner in the apoptotic cascade.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • Caspase-3 substrate (e.g., N-Acetyl-DEVD-7-amido-4-methylcoumarin; Ac-DEVD-AMC)

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

  • 96-well black microplates

  • Recombinant active Caspase-3 (for positive control)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for control)

Procedure:

  • Cell Lysis:

    • Culture cells to the desired density and treat with the test compounds (this compound or L-threonine derivatives) for the appropriate duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cytosolic extract.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • Prepare a reaction mix containing assay buffer and the caspase-3 substrate (Ac-DEVD-AMC) to a final concentration of 50 µM.

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

    • Include appropriate controls: a blank (lysis buffer and reaction mix), a positive control (recombinant active caspase-3), and an inhibitor control (lysate with a known caspase-3 inhibitor).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.[3][4]

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Express the results as relative fluorescence units (RFU) or calculate the fold-increase in caspase-3 activity compared to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and L-threonine derivatives.

Caspase_Cascade cluster_inhibitors Potential Inhibition Extrinsic Pathway Extrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Extrinsic Pathway->Death Receptors (e.g., Fas, TNFR) Intrinsic Pathway Intrinsic Pathway Mitochondrial Stress Mitochondrial Stress Intrinsic Pathway->Mitochondrial Stress Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 recruits Caspase-8 (active) Caspase-8 (active) Procaspase-8->Caspase-8 (active) activates Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 (active) Caspase-9 (active) Procaspase-9->Caspase-9 (active) activates Caspase-9 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) activates Cellular Substrates Cellular Substrates Caspase-3 (active)->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound / L-threonine derivatives This compound / L-threonine derivatives This compound / L-threonine derivatives->Caspase-3 (active)

Caption: The Caspase Activation Cascade in Apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation L-threonine L-threonine L-threonine->PI3K modulates

Caption: The PI3K/Akt Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound and L-threonine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Compound Synthesis\n(this compound & L-threonine derivatives) Compound Synthesis (this compound & L-threonine derivatives) Cell Treatment Cell Treatment Compound Synthesis\n(this compound & L-threonine derivatives)->Cell Treatment Cell Culture Cell Culture Cell Culture->Cell Treatment Caspase Activity Assay Caspase Activity Assay Cell Treatment->Caspase Activity Assay Kinase Inhibition Assay Kinase Inhibition Assay Cell Treatment->Kinase Inhibition Assay Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cell Treatment->Apoptosis Assay (e.g., Annexin V) IC50/Ki Determination IC50/Ki Determination Caspase Activity Assay->IC50/Ki Determination Kinase Inhibition Assay->IC50/Ki Determination Statistical Analysis Statistical Analysis Apoptosis Assay (e.g., Annexin V)->Statistical Analysis Comparative Analysis Comparative Analysis IC50/Ki Determination->Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: Workflow for Comparative Analysis.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound and L-threonine derivatives. While direct quantitative comparisons of their inhibitory potency on specific enzymes are currently limited in the available literature, the provided experimental protocols offer a clear path for researchers to generate such crucial data. The signaling pathway diagrams offer a visual representation of the potential mechanisms of action for these compounds. Further research focusing on generating head-to-head comparative data will be instrumental in elucidating the therapeutic potential of these threonine-based molecules in diseases characterized by dysregulated apoptosis and cell signaling.

References

A Comparative Guide to Stereochemical Confirmation of Synthesized Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of the stereochemistry of synthesized chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for confirming the stereochemistry of Z-D-Thr-OH (N-benzyloxycarbonyl-D-threonine), a protected amino acid derivative. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The confirmation of the stereochemistry of this compound can be approached using several well-established analytical techniques. The choice of method often depends on the available instrumentation, the required level of confirmation (relative versus absolute configuration), sample purity, and the stage of drug development. The following table summarizes the key performance characteristics of the most common methods.

Method Principle Information Obtained Sample Requirement (Typical) Analysis Time (Typical) Key Advantages Key Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2]Enantiomeric purity (%ee), separation of enantiomers.1-10 µg10-30 min per sampleHigh throughput, excellent for determining enantiomeric excess, widely available.Does not inherently provide absolute configuration without a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Derivatizing Agents) Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct chemical shifts in the NMR spectrum.[3][4]Absolute configuration (by analysis of chemical shift differences), diastereomeric ratio.1-5 mg1-4 hours (including derivatization)Provides structural information and can determine absolute configuration.Requires derivatization, which adds complexity; spectral overlap can be an issue.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal, providing a detailed 3D map of the electron density and thus the precise arrangement of atoms.Unambiguous absolute configuration, solid-state conformation.High-quality single crystalDays to weeks (for crystal growth and data collection)The "gold standard" for determining absolute configuration.Crystal growth can be a significant bottleneck and is not always successful.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a characteristic spectrum.Confirmation of chiral nature, comparison to known standards, secondary structure of larger molecules.10-100 µg< 1 hourNon-destructive, sensitive to changes in stereochemistry.Does not provide absolute configuration on its own; requires comparison to a reference or theoretical calculations.

Experimental Protocols

Chiral HPLC

Objective: To determine the enantiomeric purity of synthesized this compound by separating it from its L-enantiomer.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H), is often effective for separating amino acid derivatives. Alternatively, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC® T can be used for underivatized amino acids and their derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Temperature: Ambient or controlled temperature.

Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a solution of racemic Z-DL-Thr-OH and a solution of the Z-L-Thr-OH standard in the mobile phase.

  • Injection: Inject equal volumes (e.g., 10 µL) of the sample, racemic standard, and L-enantiomer standard onto the chiral HPLC column.

  • Elution: Elute the samples with the optimized mobile phase at a constant flow rate.

  • Data Analysis: Compare the retention time of the major peak in the synthesized sample to the retention times of the peaks in the racemic and L-enantiomer standards to confirm the identity of the D-enantiomer. Calculate the enantiomeric excess (%ee) using the peak areas of the D and L enantiomers in the sample chromatogram.

NMR Spectroscopy with Mosher's Acid Derivatization

Objective: To determine the absolute configuration of the synthesized this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Chiral Derivatizing Agent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

Protocol:

  • Derivatization:

    • Divide the synthesized this compound into two portions.

    • React one portion with (R)-Mosher's acid chloride and the other with (S)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃). This reaction forms diastereomeric Mosher's esters at the hydroxyl group of the threonine residue.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Carefully assign the proton signals for each diastereomer, paying close attention to the protons near the newly formed stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

    • According to the Mosher's method model, for a D-configuration at the adjacent stereocenter, the protons on one side of the chiral plane will be shielded (negative Δδ) and the protons on the other side will be deshielded (positive Δδ). By analyzing the sign of the Δδ values, the absolute configuration can be determined.

Experimental Workflow and Signaling Pathways

To effectively select and apply these methods, a logical workflow is essential. The following diagram illustrates a typical decision-making process for confirming the stereochemistry of a synthesized chiral compound like this compound.

cluster_0 Stereochemical Confirmation Workflow for this compound start Synthesized This compound hplc Chiral HPLC Analysis start->hplc Initial Purity Check check_ee Enantiomeric Excess > 99%? hplc->check_ee nmr NMR with Chiral Derivatizing Agent check_ee->nmr Yes xray X-ray Crystallography check_ee->xray Yes cd Circular Dichroism check_ee->cd Yes repurify Repurify Sample check_ee->repurify No compare Compare with Reference Standard nmr->compare confirm_abs Absolute Configuration Confirmed xray->confirm_abs cd->compare compare->confirm_abs repurify->hplc

Caption: Workflow for stereochemical confirmation of this compound.

This guide provides a framework for the systematic and robust confirmation of the stereochemistry of synthesized this compound. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their compounds.

References

A Researcher's Guide to Protected Threonine Derivatives in Peptide Synthesis: A Comparative Review of Z-D-Thr-OH, Fmoc-D-Thr-OH, and Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis. Threonine, with its sterically hindered secondary hydroxyl group, presents unique challenges that demand robust protection strategies to ensure high yields and purity of the final peptide. This guide provides an objective comparison of three N-α-protected D-threonine derivatives: Z-D-Thr-OH, Fmoc-D-Thr-OH, and Boc-D-Thr-OH. The comparison is supported by a review of established chemical principles, representative experimental data, and detailed synthesis protocols.

The choice between the benzyloxycarbonyl (Z), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc) protecting groups dictates the overall synthetic strategy, influencing factors such as reaction conditions, orthogonality, and the feasibility of solid-phase versus solution-phase synthesis. While the Fmoc/tBu strategy has become the predominant method for solid-phase peptide synthesis (SPPS) due to its milder conditions, the Boc/Bzl and classical Z-group strategies retain relevance for specific applications.

Comparative Analysis of Protected Threonine Derivatives

The efficacy of incorporating this compound, Fmoc-D-Thr-OH, and Boc-D-Thr-OH into a growing peptide chain can be evaluated based on several key performance indicators: coupling efficiency, racemization risk, and the overall yield and purity of the final peptide. Threonine is recognized as a "difficult" amino acid to couple due to steric hindrance from its β-methyl group, which can impede the approach of the activated amino acid to the N-terminus of the peptide chain.[1] This often necessitates the use of more potent coupling reagents and extended reaction times.[2]

Data Presentation: Performance Metrics
ParameterThis compoundFmoc-D-Thr-OHBoc-D-Thr-OHNotes
Primary Synthesis Method Solution-Phase; Limited SPPSSolid-Phase (Fmoc/tBu)Solid-Phase (Boc/Bzl)The Z-group is less common in modern SPPS due to the harsh conditions required for its removal.
Typical Coupling Efficiency Variable (Highly dependent on coupling agent and solubility)>99% (with optimized coupling reagents)>98% (can be sequence-dependent)Threonine's steric hindrance can lower efficiency compared to other amino acids.[1] Double coupling may be required.
Racemization Risk Low to ModerateLow (<0.5% with appropriate coupling reagents)Low to ModerateRacemization is a general risk during amino acid activation.[3][4] Fmoc-protected amino acids generally show low racemization with most coupling reagents, though some exceptions exist.
Overall Crude Peptide Purity Generally lower due to purification challenges in solution-phaseHighHighSPPS allows for easy removal of excess reagents, leading to higher crude purity.
Final Cleavage Conditions Harsh (e.g., HBr/AcOH, catalytic hydrogenolysis)Mild acid (e.g., 95% TFA)Harsh (e.g., anhydrous HF, TFMSA)The mild cleavage of the Fmoc/tBu strategy is a significant advantage for sensitive peptides.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of each protected threonine derivative into a peptide sequence.

Protocol 1: Fmoc-D-Thr(tBu)-OH Incorporation via SPPS

This protocol outlines a standard manual solid-phase synthesis cycle on a Rink Amide resin for the incorporation of Fmoc-D-Thr(tBu)-OH.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3 times).

2. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to begin activation.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of threonine, a longer coupling time or a double coupling may be necessary.

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

3. Chain Elongation:

  • After successful coupling, wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Boc-D-Thr(Bzl)-OH Incorporation via SPPS

This protocol describes a manual Boc-SPPS cycle using in situ neutralization.

1. Resin Preparation and Deprotection:

  • Swell Merrifield resin loaded with the first Boc-protected amino acid in DCM.

  • Wash the resin with DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain and add a fresh solution of 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM and then isopropanol to remove residual acid.

2. Neutralization and Coupling:

  • In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.

  • Wash the deprotected resin with DMF.

  • Add the Boc-D-Thr(Bzl)-OH/HBTU solution to the resin, followed by the addition of DIEA (6 equivalents) for in situ neutralization and activation.

  • Agitate for 1-2 hours and monitor with the ninhydrin test.

3. Chain Elongation:

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids.

4. Final Cleavage (HF Cleavage):

  • Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus with a scavenger such as anisole.

  • Cool the apparatus to -5 to 0 °C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate and wash the crude peptide with cold diethyl ether.

Protocol 3: this compound Incorporation in Solution-Phase Synthesis (Final Coupling Example)

As Z-protected amino acids are less common in modern SPPS, this protocol details their traditional use in solution-phase synthesis, here exemplified by the coupling of this compound to a peptide fragment.

1. Reactant Preparation:

  • Dissolve the peptide-amine fragment (with a free N-terminus, 1 equivalent) in a suitable solvent like DMF or DCM.

  • In a separate flask, dissolve this compound (1.2 equivalents) and an activating additive like HOBt (1.2 equivalents) in DMF.

2. Activation and Coupling:

  • Cool the this compound solution in an ice bath.

  • Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) dissolved in DCM. A precipitate of dicyclohexylurea (DCU) will form.

  • Stir the activation mixture for 15-20 minutes in the ice bath.

  • Filter off the DCU precipitate and add the activated this compound solution to the peptide-amine fragment solution.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter any further DCU precipitate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., dilute NaHCO3), and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude Z-protected peptide by column chromatography or recrystallization.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the core cycles of Fmoc- and Boc-SPPS.

Fmoc_SPPS_Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Elongated_Resin Elongated Peptide-Resin (Fmoc-N-terminus) Wash2->Elongated_Resin Repeat Cycle

Caption: The Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle.

Boc_SPPS_Cycle Resin Peptide-Resin (Boc-N-terminus) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA/DMF) Deprotection->Wash_Neutralize Coupling Coupling (Boc-AA-OH, Activator) Wash_Neutralize->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Elongated_Resin Elongated Peptide-Resin (Boc-N-terminus) Wash2->Elongated_Resin Repeat Cycle

Caption: The Boc/Bzl solid-phase peptide synthesis (SPPS) cycle.

Conclusion

The selection of an N-α-protected threonine derivative is a critical decision in peptide synthesis that is intrinsically linked to the overall synthetic strategy. For the majority of routine solid-phase applications, Fmoc-D-Thr(tBu)-OH is the derivative of choice. The Fmoc/tBu strategy offers the significant advantages of mild deprotection conditions, orthogonality, and high efficiency, making it compatible with a wide range of peptide sequences and amenable to automation.

Boc-D-Thr(Bzl)-OH remains a robust and valuable alternative within the Boc/Bzl strategy. This approach can be particularly advantageous for the synthesis of long or aggregation-prone "difficult" sequences, where the repeated acid treatment for Boc removal can help to disrupt secondary structures that impede coupling reactions. However, the requirement for hazardous reagents like anhydrous HF for final cleavage is a significant drawback.

This compound is now primarily of historical significance or used in specialized applications, such as the synthesis of protected peptide fragments for solution-phase segment condensation. Its use in routine SPPS has been largely superseded by the more efficient and milder Fmoc and Boc strategies.

Ultimately, the optimal choice will depend on the specific target peptide, the scale of the synthesis, available laboratory equipment, and the synthetic challenges anticipated. Researchers must weigh the trade-offs between the robustness of the Boc strategy and the mildness and versatility of the Fmoc strategy to achieve the desired purity and yield for their specific application.

References

Unraveling the Experimental Profile of Z-D-Thr-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation of chemical compounds is paramount. This guide provides a comparative analysis of Z-D-Thr-OH, a derivative of the amino acid threonine. Due to a lack of specific publicly available experimental data on this compound's biological activities and its cross-validation, this document will focus on its established role in peptide synthesis and contextualize its potential applications by drawing comparisons with functionally related compounds, such as other protected amino acids and caspase inhibitors with similar structural motifs.

This compound, chemically known as (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid, is primarily utilized as a building block in the synthesis of peptides. The "Z" group (benzyloxycarbonyl) serves as a protecting group for the amine, preventing unwanted reactions during peptide chain elongation. While its direct biological effects are not extensively documented in accessible literature, its structural components are present in compounds with known bioactivity, particularly in the realm of enzyme inhibition.

Comparison with Alternatives in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acids is critical for the successful assembly of the desired peptide sequence. This compound is one of several options available to researchers. A comparison with common alternatives is presented below.

FeatureThis compound (Z-protected)Fmoc-D-Thr-OH (Fmoc-protected)Boc-D-Thr-OH (Boc-protected)
Protecting Group Benzyloxycarbonyl (Z or Cbz)9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Catalytic hydrogenolysis or strong acidMild base (e.g., piperidine)Strong acid (e.g., trifluoroacetic acid)
Orthogonality Orthogonal to Boc and Fmoc strategiesOrthogonal to Boc and Z strategiesOrthogonal to Fmoc and Z strategies
Advantages Stable protecting group, useful in specific synthetic strategies.Mild deprotection conditions, widely used in standard SPPS.Robust protection, suitable for acid-labile resins.
Disadvantages Harsher deprotection conditions compared to Fmoc.Base-labile, potential for side reactions.Requires strong acid for removal, which can cleave peptides from some resins.

Caption: Comparative overview of this compound and its common alternatives in peptide synthesis.

Potential Application as a Caspase Inhibitor: A Structural Perspective

While direct experimental evidence is lacking, the "Z" protecting group is a common feature in many commercially available caspase inhibitors. Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. The general structure of many peptide-based caspase inhibitors includes a recognition sequence of amino acids and a warhead group, often with an N-terminal protecting group like the Z-group to enhance cell permeability and stability.

For instance, Z-VAD-FMK is a well-known pan-caspase inhibitor. It is a tripeptide with a benzyloxycarbonyl (Z) group. It is plausible that smaller Z-protected amino acids or dipeptides could exhibit some level of caspase inhibition, though likely with lower potency and specificity.

Experimental Protocols

As no specific experimental results for this compound's biological activity are available, detailed protocols for its cross-validation cannot be provided. However, a general workflow for assessing a novel compound's potential as a caspase inhibitor is outlined below.

General Workflow for Caspase Inhibition Assay

A typical workflow to screen and validate a potential caspase inhibitor would involve a series of in vitro and cell-based assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Cross-Validation Compound_Preparation Compound Preparation (e.g., this compound) Recombinant_Caspase_Assay Recombinant Caspase Activity Assay (Fluorometric or Colorimetric) Compound_Preparation->Recombinant_Caspase_Assay IC50_Determination IC50 Value Determination Recombinant_Caspase_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Jurkat cells) IC50_Determination->Cell_Culture Proceed if active Apoptosis_Induction Induction of Apoptosis (e.g., with Staurosporine) Cell_Culture->Apoptosis_Induction Treatment Treatment with Compound Apoptosis_Induction->Treatment Apoptosis_Measurement Measurement of Apoptosis (e.g., Annexin V staining, Caspase-Glo assay) Treatment->Apoptosis_Measurement Alternative_Inhibitor Comparison with Known Inhibitor (e.g., Z-VAD-FMK) Apoptosis_Measurement->Alternative_Inhibitor Validate findings Different_Cell_Lines Testing in Different Cell Lines Alternative_Inhibitor->Different_Cell_Lines Orthogonal_Assays Orthogonal Assays (e.g., Western Blot for caspase cleavage) Different_Cell_Lines->Orthogonal_Assays

Caption: A generalized workflow for evaluating a novel compound as a potential caspase inhibitor.

Signaling Pathway Context: Extrinsic Apoptosis

To visualize where a potential caspase inhibitor like a Z-protected peptide might act, the following diagram illustrates a simplified extrinsic apoptosis pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Potential Inhibition Point (e.g., by Z-protected peptide) Inhibitor->Caspase8 Inhibitor->Caspase3

Caption: Simplified diagram of the extrinsic apoptosis signaling pathway.

A Comparative Guide to the Synthesis of Z-D-Thr-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three primary synthetic routes to Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine), a crucial building block in the synthesis of peptides and various pharmaceuticals. The routes are evaluated based on efficiency, stereochemical control, and overall yield, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of this compound Synthesis Routes

The selection of a synthetic strategy for this compound is critical and depends on factors such as the availability of starting materials, the required stereochemical purity, and the scale of the synthesis. The following table summarizes the key performance indicators for three distinct routes.

Performance Metric Route 1: Direct N-protection of D-Threonine Route 2: Stereoselective Synthesis of D-Threonine followed by N-protection Route 3: Chemoenzymatic Synthesis of D-Threonine followed by N-protection
Starting Material D-ThreonineRacemic 2-acylamino-3-oxobutyratesL-Threonine or DL-Threonine
Overall Yield ~90-95%~23-32%~60-85%
Purity (Stereochemical) Dependent on starting material purity (>99% ee achievable)Excellent (>99% ee)[1]Excellent (>99% ee)[1]
Reaction Time Short (several hours)Moderate (multi-step, includes hydrogenation)Long (multi-step, includes enzymatic and chemical reactions)
Key Advantages High yield, simple procedureHigh stereochemical control from achiral precursorsUtilizes inexpensive starting material (L-Thr), high stereoselectivity
Key Disadvantages Requires enantiomerically pure D-ThreonineLower overall yield, requires specialized catalystsMultiple steps, potentially longer overall process

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for each of the three synthesis routes for this compound.

G Route 1: Direct N-protection of D-Threonine D_Thr D-Threonine Z_D_Thr_OH This compound D_Thr->Z_D_Thr_OH Schotten-Baumann Reaction reagents Benzyl Chloroformate (Z-Cl) NaOH / H₂O reagents->Z_D_Thr_OH

Caption: Workflow for the direct N-protection of D-Threonine.

G Route 2: Stereoselective Synthesis and N-protection precursor Racemic 2-acylamino-3-oxobutyrate D_Thr_intermediate N-acyl-D-threonine derivative precursor->D_Thr_intermediate Stereoselective Reduction hydrogenation Asymmetric Hydrogenation (e.g., with (-)-CHIRAPHOS-Ru catalyst) hydrogenation->D_Thr_intermediate D_Thr D-Threonine D_Thr_intermediate->D_Thr Acyl group removal hydrolysis Hydrolysis hydrolysis->D_Thr Z_D_Thr_OH This compound D_Thr->Z_D_Thr_OH N-benzyloxycarbonylation protection N-protection (Z-Cl, NaOH/H₂O) protection->Z_D_Thr_OH

Caption: Workflow for stereoselective synthesis of D-Threonine followed by N-protection.

G Route 3: Chemoenzymatic Synthesis and N-protection L_Thr L-Threonine D_allo_Thr D-allothreonine L_Thr->D_allo_Thr enzymatic_step Amino Acid Racemase & L-Threonine Deaminase enzymatic_step->D_allo_Thr ester D-allothreonine methyl ester D_allo_Thr->ester esterification Esterification (e.g., MeOH, SOCl₂) esterification->ester benzoylated N-Benzoyl-D-allothreonine methyl ester ester->benzoylated N_benzoylation N-Benzoylation (Benzoyl Chloride, Et₃N) N_benzoylation->benzoylated oxazoline Oxazoline intermediate benzoylated->oxazoline cyclization Intramolecular Cyclization & Stereochemical Inversion (SOCl₂) cyclization->oxazoline D_Thr D-Threonine oxazoline->D_Thr hydrolysis Hydrolysis (HCl) hydrolysis->D_Thr Z_D_Thr_OH This compound D_Thr->Z_D_Thr_OH protection N-protection (Z-Cl, NaOH/H₂O) protection->Z_D_Thr_OH

Caption: Workflow for chemoenzymatic synthesis of D-Threonine followed by N-protection.

Experimental Protocols

Route 1: Direct N-protection of D-Threonine

This method involves the direct N-benzyloxycarbonylation of commercially available D-threonine. The Schotten-Baumann reaction is a common and efficient method for this transformation.

Experimental Protocol:

  • Dissolution: D-Threonine (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C.

  • Acylation: Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture is kept alkaline (pH 9-10) by the concurrent addition of an aqueous sodium hydroxide solution.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to pH 2-3 with cold dilute hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

Route 2: Stereoselective Synthesis of D-Threonine followed by N-protection

This route begins with the asymmetric hydrogenation of a racemic 2-acylamino-3-oxobutyrate to stereoselectively introduce the two chiral centers of the threonine backbone.

Experimental Protocol (Key Step: Asymmetric Hydrogenation):

  • Precursor Synthesis: Racemic methyl or ethyl 2-acylamino-3-oxobutyrate is synthesized from the corresponding acetoacetate.

  • Hydrogenation: The 2-acylamino-3-oxobutyrate (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A chiral rhodium or ruthenium catalyst, such as one complexed with (-)-CHIRAPHOS or (+)-BINAP (typically 0.01-0.1 mol%), is added. The mixture is then hydrogenated under pressure (e.g., 50-100 atm) at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24-48 hours).

  • Isolation of D-Threonine Precursor: After the reaction, the solvent is removed, and the crude product is purified to isolate the N-acyl-D-threonine derivative.

  • Hydrolysis: The acyl group is removed by acid or base hydrolysis to yield D-threonine. For instance, the N-acyl derivative can be refluxed in aqueous HCl.

  • N-protection: The resulting D-threonine is then protected with a benzyloxycarbonyl group as described in Route 1.

Route 3: Chemoenzymatic Synthesis of D-Threonine followed by N-protection

This multi-step route leverages enzymes for initial stereochemical control, starting from the readily available and less expensive L-threonine. The subsequent chemical steps convert the intermediate to D-threonine.

Experimental Protocol (Overview of Key Steps):

  • Enzymatic Conversion to D-allothreonine: L-threonine is treated with an amino acid racemase to generate a mixture of L-threonine and D-allothreonine. Subsequently, L-threonine deaminase is used to selectively convert the remaining L-threonine into 2-oxobutyrate, which can be easily removed. This allows for the isolation of D-allothreonine.

  • Esterification of D-allothreonine: D-allothreonine (1 equivalent) is dissolved in an alcohol (e.g., methanol or ethanol), and the solution is cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise, and the reaction is stirred for an extended period (e.g., 48 hours) to form the corresponding ester hydrochloride with a yield of approximately 99.5%.[2]

  • N-Benzoylation: The D-allothreonine ester hydrochloride (1 equivalent) is dissolved in an appropriate solvent (e.g., methanol) with a base like triethylamine (2.5 equivalents). Benzoyl chloride (1.1 equivalents) is then added at 0 °C. This step typically proceeds with a yield of around 89.9-92.3%.[2]

  • Intramolecular Cyclization and Stereochemical Inversion: The N-benzoyl-D-allothreonine ester (1 equivalent) is treated with thionyl chloride (1.1 equivalents) in a solvent like dichloromethane and refluxed. This step induces an intramolecular cyclization to form an oxazoline intermediate, which crucially inverts the stereochemistry at the hydroxyl-bearing carbon. This reaction has a reported yield of approximately 95%.[2]

  • Hydrolysis to D-Threonine: The oxazoline intermediate is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to open the ring and remove the protecting groups, yielding D-threonine. This final hydrolysis step has a reported yield of about 77.6%.

  • N-protection: The obtained D-threonine is then subjected to N-benzyloxycarbonylation as detailed in Route 1.

References

A Comparative Guide to the Biological Efficacy of Peptide-Based Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of commonly used peptide-based caspase inhibitors. While the initial query focused on Z-D-Thr-OH, our comprehensive literature review indicates that the more relevant and widely studied compounds for caspase inhibition are peptide derivatives. Therefore, this guide will focus on the comparative efficacy of Z-DEVD-FMK (a specific Caspase-3/7 inhibitor), Z-IETD-FMK (a specific Caspase-8 inhibitor), and Z-VAD-FMK (a broad-spectrum or pan-caspase inhibitor).

Data Presentation: Comparative Efficacy of Caspase Inhibitors

The inhibitory potency of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for Z-DEVD-FMK, Z-IETD-FMK, and Z-VAD-FMK against their target caspases, compiled from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as substrate concentration and enzyme source.

InhibitorTarget Caspase(s)Reported IC50 Value(s)Reference(s)
Z-DEVD-FMK Caspase-3, Caspase-718 µM (for 6-OHDA-induced apoptosis)[1]
Reduces Caspase-3 and -2 activities at 100µM[1]
Z-IETD-FMK Caspase-80.46 µM (for TNFα-induced apoptosis)[2]
Inhibits Caspase-8, and partially Caspase-3 and PARP cleavage[2]
Z-VAD-FMK Pan-caspase (broad spectrum)0.0015 - 5.8 mM (in various tumor cell lines)[3]
Potently inhibits human caspase-1 to -10 (except caspase-2)

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these caspase inhibitors are provided below.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of Caspase-3 by measuring the cleavage of a colorimetric substrate.

Principle: Active Caspase-3 cleaves the substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the Caspase-3 activity and can be measured by its absorbance at 405 nm.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock solution in DMSO)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your cell culture using an appropriate stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the cell lysate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • For inhibitor control wells, pre-incubate the lysate with the Caspase-3 inhibitor for 10-30 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in Caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Caspase-8 Fluorometric Assay

This assay measures the activity of Caspase-8 through the cleavage of a fluorogenic substrate.

Principle: Active Caspase-8 cleaves the substrate Ac-IETD-AFC, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence of free AFC is measured and is proportional to Caspase-8 activity.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., TNF-α)

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • Caspase-8 substrate: Ac-IETD-AFC (1 mM stock solution in DMSO)

  • Caspase-8 inhibitor (e.g., Z-IETD-FMK) for control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis:

    • Follow the same cell lysis protocol as described for the Caspase-3 colorimetric assay.

  • Assay Reaction:

    • To each well of a 96-well black plate, add 50 µL of the cell lysate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • For inhibitor control wells, pre-incubate the lysate with the Caspase-8 inhibitor.

    • Start the reaction by adding 5 µL of the Ac-IETD-AFC substrate.

    • Incubate at 37°C for 1-2 hours in the dark.

  • Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The increase in Caspase-8 activity is calculated by comparing the fluorescence of the treated samples to the untreated control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in apoptosis and the points of intervention for the discussed caspase inhibitors.

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Z-IETD-FMK Z-IETD-FMK Z-IETD-FMK->Caspase-8 Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3/7 Procaspase-3/7 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Caspase-3/7 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3/7 Caspase_Inhibitor_Workflow cluster_setup Experimental Setup cluster_assay Caspase Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Jurkat, HeLa) Induce_Apoptosis 2. Induce Apoptosis (e.g., Staurosporine, TNF-α) Cell_Culture->Induce_Apoptosis Inhibitor_Treatment 3. Treat with Caspase Inhibitor (Z-DEVD-FMK, Z-IETD-FMK, Z-VAD-FMK) Induce_Apoptosis->Inhibitor_Treatment Cell_Lysis 4. Cell Lysis (Release cytosolic contents) Inhibitor_Treatment->Cell_Lysis Substrate_Addition 5. Add Caspase-Specific Substrate (e.g., Ac-DEVD-pNA, Ac-IETD-AFC) Cell_Lysis->Substrate_Addition Incubation 6. Incubate at 37°C Substrate_Addition->Incubation Measurement 7. Measure Signal (Absorbance or Fluorescence) Incubation->Measurement Data_Analysis 8. Data Analysis (Calculate % inhibition, IC50) Measurement->Data_Analysis Conclusion 9. Conclusion (Determine inhibitor efficacy) Data_Analysis->Conclusion

References

Spectroscopic Data Comparison for the Validation of Z-D-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-α-Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) and its enantiomer, N-α-Benzyloxycarbonyl-L-threonine (Z-L-Thr-OH). The validation of chiral compounds such as this compound is crucial in pharmaceutical development to ensure stereochemical purity and biological activity. This document summarizes key spectroscopic data and outlines the experimental protocols for acquiring this information.

Spectroscopic Data Comparison

Enantiomers, such as this compound and Z-L-Thr-OH, exhibit identical physical and chemical properties in an achiral environment. Consequently, their spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are expected to be identical. The primary distinguishing characteristic between enantiomers is their interaction with plane-polarized light, which is measured by optical rotation.

Table 1: Comparison of Spectroscopic Data for this compound and Z-L-Thr-OH

Spectroscopic TechniqueCharacteristic Data for Z-L-Thr-OH (SDBS-19389)Expected Data for this compound
¹H NMR (90 MHz, CDCl₃)Chemical Shift (δ, ppm): 1.28 (d, 3H), 4.2-4.5 (m, 2H), 5.1 (s, 2H), 5.8 (d, 1H), 7.3 (s, 5H), 8.0 (br s, 1H)Identical to Z-L-Thr-OH
¹³C NMR (22.5 MHz, CDCl₃)Chemical Shift (δ, ppm): 19.5, 59.8, 67.0, 68.2, 127.9, 128.0, 128.4, 136.2, 156.8, 173.8Identical to Z-L-Thr-OH
IR Spectroscopy (KBr Pellet)Major Absorption Peaks (cm⁻¹): 3420, 3300-2500, 2980, 1710, 1530, 1450, 1250, 1070, 690Identical to Z-L-Thr-OH
Mass Spectrometry (EI-MS)Molecular Ion (M⁺): m/z 253. Fragments: 108, 91 (base peak), 79, 77Identical to Z-L-Thr-OH
Optical Rotation [α]ᴅ²⁰ = -5.5° (c=2, Acetic Acid)[α]ᴅ²⁰ = +5.5° (c=2, Acetic Acid) (expected)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (this compound or Z-L-Thr-OH) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3]

  • Ensure the sample is fully dissolved to form a homogeneous solution.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 90 MHz for proton and 22.5 MHz for carbon-13, as per the reference data).

  • For ¹H NMR, typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay between pulses.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the resulting fine powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

  • Obtain a background spectrum of the empty sample compartment.[4]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the analyte in a suitable volatile solvent, such as methanol or acetonitrile/water with a small amount of formic acid to promote protonation.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

Mass Spectrum Acquisition:

  • The ESI source generates gas-phase ions from the sample solution.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 254.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Validation Sample Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR NMR Grinding_IR Grind with KBr Sample->Grinding_IR IR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Grinding_IR->IR_Spec MS_Spec Mass Spectrometer (ESI-MS) Dissolution_MS->MS_Spec NMR_Data NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Validation Compare with Reference Data NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Experimental workflow for spectroscopic validation.

References

A Researcher's Guide to Assessing the Purity of Z-D-Thr-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This is especially true for protected amino acids like N-α-Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH), a key building block in the synthesis of peptides and peptidomimetics. Variations in purity from different suppliers can significantly impact reaction yields, introduce impurities into the final product, and complicate downstream applications. This guide provides a comprehensive framework for assessing the purity of this compound, complete with detailed experimental protocols and data interpretation guidelines.

The quality of commercially available this compound can vary between suppliers, with potential impurities arising from the synthetic route, purification process, and storage conditions. Common impurities may include residual starting materials, by-products from the benzyloxycarbonyl (Z) protection step, diastereomers (L-Thr, L-allo-Thr, and D-allo-Thr), and other related compounds. Therefore, a multi-pronged analytical approach is essential to thoroughly evaluate the purity of this compound from different sources.

Comparative Analysis of this compound from Various Suppliers

To illustrate the potential variability in product quality, the following table summarizes hypothetical purity data for this compound obtained from three different suppliers. This data is representative of what a researcher might find when conducting the analytical tests outlined in this guide.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Chemical Purity (RP-HPLC, % Area) 99.8%98.5%99.2%≥ 98.0%
Major Impurity (RP-HPLC, % Area) 0.15% (Impurity 1)0.8% (Impurity 2)0.5% (Impurity 1)≤ 1.0%
Total Impurities (RP-HPLC, % Area) 0.2%1.5%0.8%≤ 2.0%
Chiral Purity (% D-Thr) > 99.9%99.5%99.8%≥ 99.0%
Diastereomeric Purity (% D-allo-Thr) < 0.1%0.3%0.1%≤ 0.5%
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Residual Solvents (GC-MS) < 0.1%0.2% (Toluene)< 0.1%Varies by solvent

Key Experimental Protocols for Purity Assessment

A thorough evaluation of this compound purity should include an assessment of its chemical purity, chiral and diastereomeric purity, and identity confirmation. The following are detailed protocols for these essential analyses.

Chemical Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to separate this compound from any non-isomeric, related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage area of the main peak relative to the total area of all peaks to determine the chemical purity.

Chiral and Diastereomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for quantifying the enantiomeric (L-threonine) and diastereomeric (allo-threonine) impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column used.

  • Sample Diluent: Mobile Phase

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Isocratic Elution: Run the mobile phase for a sufficient time to allow for the separation of all four stereoisomers (D-Thr, L-Thr, D-allo-Thr, L-allo-Thr).

  • Data Analysis: Identify and quantify the peaks corresponding to the different stereoisomers based on their retention times (a standard containing all isomers may be required for initial peak identification). Calculate the percentage of each isomer.

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any major structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal Standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Verify the chemical shifts, coupling constants, and integration of all protons to confirm the structure.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the experimental process for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision Making Supplier_A Supplier A This compound RP_HPLC Chemical Purity (RP-HPLC) Supplier_A->RP_HPLC Chiral_HPLC Chiral & Diastereomeric Purity (Chiral HPLC) Supplier_A->Chiral_HPLC NMR Identity Confirmation (¹H NMR) Supplier_A->NMR Supplier_B Supplier B This compound Supplier_B->RP_HPLC Supplier_B->Chiral_HPLC Supplier_B->NMR Supplier_C Supplier C This compound Supplier_C->RP_HPLC Supplier_C->Chiral_HPLC Supplier_C->NMR Purity_Data Quantitative Purity Data RP_HPLC->Purity_Data Impurity_Profile Impurity Profile RP_HPLC->Impurity_Profile Chiral_HPLC->Purity_Data Structure_Confirmation Structural Integrity NMR->Structure_Confirmation Supplier_Selection Supplier Selection Purity_Data->Supplier_Selection Impurity_Profile->Supplier_Selection Structure_Confirmation->Supplier_Selection

Caption: Workflow for the purity assessment of this compound from different suppliers.

Signaling Pathway of Impurity Impact

Impurities in this compound can have a cascading effect on downstream applications, particularly in peptide synthesis. The following diagram illustrates how impurities can lead to undesired outcomes.

Impurity_Impact_Pathway Impure_ZDThrOH Impure this compound Peptide_Synthesis Solid-Phase Peptide Synthesis Impure_ZDThrOH->Peptide_Synthesis Side_Products Formation of Side-Products Peptide_Synthesis->Side_Products Diastereomers Low_Yield Reduced Yield of Target Peptide Peptide_Synthesis->Low_Yield Reactive Impurities Downstream_Assay Biological or Functional Assay Erroneous_Data Inaccurate or Irreproducible Data Downstream_Assay->Erroneous_Data Side_Products->Downstream_Assay Difficult_Purification Difficult Purification Side_Products->Difficult_Purification Low_Yield->Difficult_Purification Difficult_Purification->Downstream_Assay

Caption: Impact of this compound impurities on peptide synthesis and subsequent assays.

By implementing a rigorous analytical testing strategy, researchers can confidently select a supplier that provides this compound of the required purity, ensuring the integrity and success of their research and development endeavors. This proactive approach to quality control is a critical investment in generating reliable and reproducible scientific data.

Safety Operating Guide

Proper Disposal of Z-D-Thr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Z-D-Thr-OH, a non-hazardous amino acid derivative.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, compiled from various suppliers. This information is crucial for a preliminary assessment of the substance's characteristics.

PropertyValue
CAS Number 80384-27-6[1]
Molecular Formula C12H15NO5[1][2]
Molecular Weight 253.3 g/mol [1][2]
Form Powder
Storage Class 13 - Non-Combustible Solids

Disposal Protocol for this compound

As this compound is a non-combustible solid and is not classified as a hazardous material, its disposal is generally straightforward. However, it is imperative to adhere to local, state, and federal regulations. The following step-by-step procedure outlines the recommended disposal process.

Experimental Protocol: Disposal of Solid this compound

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous substances, such as solvents or other reactive chemicals. If it is a pure solid, proceed with the following steps.

  • Containment: Carefully sweep the solid this compound powder into a suitable, clearly labeled container. Ensure the container is sealable to prevent dust inhalation or spillage.

  • Labeling: Label the container as "this compound Waste" and include the date of disposal. Proper labeling is critical for waste management personnel.

  • Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling powders, a dust mask (such as a type N95) is also recommended to prevent inhalation.

  • Waste Collection: Store the sealed container in a designated waste collection area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed environmental waste management company. These professionals are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated pure_waste Pure this compound is_contaminated->pure_waste No mixed_waste Treat as Hazardous Waste is_contaminated->mixed_waste Yes package Package in a labeled, sealed container pure_waste->package mixed_waste->package ppe Wear appropriate PPE (gloves, safety glasses, lab coat, dust mask) package->ppe storage Store in designated waste area ppe->storage disposal_company Arrange for professional disposal storage->disposal_company document Document the disposal process disposal_company->document end End of Disposal Process document->end

Disposal workflow for this compound.

References

Safe Handling and Disposal of Z-D-Thr-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-D-Thr-OH. It outlines the necessary personal protective equipment, operational procedures, and disposal plans to ensure safe handling in a laboratory environment.

Physical and Chemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 80384-27-6[1]
Molecular Formula C12H15NO5[1]
Molecular Weight 253.3 g/mol [1]
Appearance Solid
Melting Point 95-103 °C
Storage Temperature 0-8°C

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is recommended due to the absence of specific toxicological data. The following PPE should be worn at all times when handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields.To protect eyes from splashes and airborne particles.
Hand Protection Nitrile gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from spills.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator may be appropriate.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation and Planning:

    • Review this guide and any available safety information before starting work.

    • Ensure that all necessary PPE is available and in good condition.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Wear the appropriate PPE as specified in the table above.

    • When weighing the solid, use a weigh paper or a suitable container to avoid contaminating the balance.

    • Handle the compound gently to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with a suitable solvent.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect unused this compound and any contaminated solid waste (e.g., weigh paper, gloves, paper towels) in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Collect any solutions of this compound in a labeled hazardous waste container.

    • Do not dispose of solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department and in compliance with local regulations.

  • Container Disposal:

    • Empty containers should be rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Once cleaned, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines.

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Review Safety Information prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 Weigh Compound Carefully prep_3->handle_1 Proceed to Handling handle_2 Perform Experimental Procedure handle_1->handle_2 handle_3 Keep Containers Closed handle_2->handle_3 post_1 Clean Work Area & Equipment handle_3->post_1 Procedure Complete post_2 Dispose of Waste Properly post_1->post_2 post_3 Remove PPE & Wash Hands post_2->post_3 disp_1 Segregate Solid & Liquid Waste post_2->disp_1 Waste Segregation disp_2 Label Waste Containers disp_1->disp_2 disp_3 Follow Institutional & Local Regulations disp_2->disp_3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.